Product packaging for Dgat1-IN-1(Cat. No.:)

Dgat1-IN-1

Cat. No.: B607092
M. Wt: 551.6 g/mol
InChI Key: KFGSQOIWOCDWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DGAT1-IN-1 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key metabolic enzyme that catalyzes the final step in triglyceride synthesis . By inhibiting DGAT1, this compound effectively blocks the formation of triglycerides from diacylglycerol and fatty acyl-CoA, a mechanism that has been shown to delay dietary fat absorption, reduce serum and liver triglycerides, and promote weight loss in preclinical models of diet-induced obesity . Beyond its core role in lipid metabolism, DGAT1 inhibition has broad research value. It has been demonstrated to improve insulin sensitivity and glucose homeostasis, making it a valuable tool for studying type 2 diabetes and related metabolic disorders . Furthermore, research indicates DGAT1 is involved in lipid droplet biogenesis and the progression of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), positioning this compound as a compound of interest for investigating liver conditions . Emerging studies also explore the role of DGAT1 in immunology and oncology, as its activity can influence immune cell functions and tumor cell growth . This compound provides researchers with a powerful chemical probe to explore these diverse physiological and pathological processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28F3N3O4 B607092 Dgat1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure-Activity Relationship of Dgat1-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis and has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This document summarizes quantitative SAR data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1][2][3][4] This process is central to the absorption of dietary fats in the small intestine and the storage of energy in adipose tissue.[3][4] Inhibition of DGAT1 has been shown to reduce triglyceride absorption, decrease body weight, and improve insulin sensitivity in preclinical models, making it an attractive target for drug development.[5]

This compound is a potent, selective inhibitor of DGAT1 with a reported IC50 of less than 10 nM.[6][7] It belongs to a class of benzimidazole derivatives that have been extensively studied for their DGAT1 inhibitory activity. Understanding the structure-activity relationship of this class of compounds is crucial for the design of new and improved DGAT1 inhibitors with optimal potency, selectivity, and pharmacokinetic properties.

DGAT1 Signaling Pathway in Triglyceride Synthesis

The synthesis of triglycerides is a multi-step process occurring primarily in the endoplasmic reticulum. DGAT1 catalyzes the final step of this pathway.

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) This compound This compound This compound->DGAT1

Figure 1: Simplified DGAT1 signaling pathway in triglyceride synthesis.

Structure-Activity Relationship of Benzimidazole-Based DGAT1 Inhibitors

The following table summarizes the structure-activity relationship for a series of benzimidazole-based DGAT1 inhibitors, including compounds structurally related to this compound. The data highlights the impact of substitutions on the benzimidazole core on the inhibitory potency against human and mouse DGAT1, as well as the selectivity against the related enzyme, Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).

CompoundRhDGAT1 IC50 (nM)mDGAT1 IC50 (nM)hACAT1 IC50 (nM)
10A H1.83.51100
11A F2.11.8>10000
12 Cl2.54.12300
13A CN2.9382000
14A OCF31120110
15A SO2Me120200>10000
16A 7-aza>10000>10000>10000

Data sourced from "Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety".[8][9]

Key SAR Observations:

  • Small, electron-withdrawing groups are favored: Small substituents such as hydrogen (10A) and fluorine (11A) on the benzimidazole ring result in the most potent inhibitors for both human and mouse DGAT1.[8]

  • Selectivity over ACAT1: The introduction of a fluorine atom (11A) significantly improves selectivity against ACAT1 compared to the unsubstituted analog (10A).[8]

  • Bulky and polar groups reduce potency: Larger and more polar groups, such as a sulfone (15A), dramatically decrease DGAT1 inhibitory activity.[8]

  • Nitrogen in the benzimidazole core is detrimental: Replacement of a carbon with nitrogen in the benzimidazole ring (azabenzimidazole, 16A) abolishes DGAT1 activity.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of DGAT1 inhibitors. Below are representative protocols for biochemical and cellular assays.

Biochemical DGAT1 Activity Assay (Radiometric)

This assay measures the in vitro activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare cell lysate containing DGAT1 D Incubate cell lysate with this compound A->D B Prepare reaction mixture: - Tris-HCl, MgCl2, BSA - 1,2-dioleoylglycerol - [14C]-oleoyl-CoA E Initiate reaction by adding reaction mixture B->E C Prepare this compound dilutions C->D D->E F Incubate at 37°C E->F G Quench reaction (e.g., with chloroform/methanol) F->G H Extract lipids G->H I Separate lipids by Thin Layer Chromatography (TLC) H->I J Quantify [14C]-triglycerides (scintillation counting) I->J

References

Dgat1-IN-1 Binding Site on DGAT1 Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding site and mechanism of action of Dgat1-IN-1, a potent inhibitor of the Diacylglycerol O-acyltransferase 1 (DGAT1) enzyme.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis[1][2][3][4]. It plays a crucial role in dietary fat absorption and storage[5][6]. Given its involvement in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease[2][3][5][6]. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis, decrease fat accumulation, and improve insulin sensitivity[1][2][3]. This compound is a potent and selective small-molecule inhibitor of DGAT1.

This compound and its Binding Site on the DGAT1 Enzyme

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of human DGAT1 in complex with inhibitors, including this compound and a structurally similar compound, T863[7]. These studies reveal that this compound binds within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic reticulum[7].

The binding of this compound is characterized by its deep insertion into this tunnel. The portion of this compound that shares a scaffold with T863 is positioned further into the tunnel, while its additional bulky (trifluoromethoxy)benzene moiety extends towards the catalytic center of the enzyme[7]. The amide group of this compound forms crucial hydrogen bonds with the evolutionarily conserved residues Trp377, the catalytic His415, and Asn378, effectively locking the inhibitor in the active site[8]. This binding mode physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.

Mechanism of Action

Kinetic studies have demonstrated that inhibitors like T863, which shares a binding mechanism with this compound, act as competitive inhibitors with respect to the oleoyl-CoA substrate and as uncompetitive inhibitors with respect to the 1,2-diacylglycerol (DAG) substrate[1]. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the enzyme.

Quantitative Data

The inhibitory potency of this compound and related compounds has been quantified in various assays. The following tables summarize the key quantitative data.

InhibitorTargetAssay ConditionIC50 ValueReference
This compoundHuman DGAT1Cell lysate from Hep3B cells overexpressing human DGAT1< 10 nM[9]
T863Human DGAT1Purified human DGAT115 nM[10]
T863Human DGAT1CPM fluorescent assay49 nM[1]
T863Human DGAT1TLC assay17 nM[1]
T863Mouse DGAT1Microsomes from mouse adipose tissue16 nM[1]
T863Mouse DGAT1Microsomes from mouse small intestine23 nM[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of DGAT1 inhibitors are provided below.

Recombinant Human DGAT1 Expression and Purification

This protocol describes the expression of recombinant human DGAT1 in insect cells for use in in vitro biochemical assays.

Protocol:

  • The Bac-to-Bac baculovirus expression system is used to express recombinant human DGAT1 in Sf-9 insect cells.

  • Sf-9 cells are infected with the recombinant baculovirus at an optimal multiplicity of infection.

  • After 64 hours of incubation, the infected cells are harvested in ice-cold phosphate-buffered saline (PBS).

  • Cell lysis is performed using nitrogen decompression to obtain the cell lysate containing the recombinant DGAT1 enzyme.

  • For purified enzyme assays, human DGAT1 fused with an N-terminal maltose-binding protein (MBP) and a TEV cleavage site is expressed in HEK293 GnTi- cells using the BacMam system[7].

DGAT1 Activity Assays

Several assay formats have been developed to measure DGAT1 enzymatic activity and the potency of its inhibitors.

This high-throughput assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.

Protocol:

  • The DGAT1-mediated reaction is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free bovine serum albumin (BSA), sucrose, the diacylglycerol (DAG) substrate, and the acyl-CoA substrate.

  • The reaction is initiated by the addition of the DGAT1 enzyme source (e.g., purified enzyme or cell microsomes).

  • A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is included in the reaction.

  • CPM reacts with the released CoASH to form a fluorescent product, CoA-CPM.

  • The fluorescence of CoA-CPM is measured at an emission wavelength of 460 nm[1].

This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into the triglyceride product.

Protocol:

  • The reaction mixture contains Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free BSA, sucrose, [14C]oleoyl-CoA, and the diacylglycerol (DAG) acyl acceptor.

  • The reaction is initiated by adding the DGAT1 enzyme source (e.g., cell lysates or microsomal protein).

  • The reaction is incubated for a specific time and then stopped by the addition of a solvent mixture (e.g., chloroform/methanol).

  • The lipids are extracted, and the lipid extract is spotted onto a thin-layer chromatography (TLC) plate.

  • The TLC plate is developed in a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the different lipid species.

  • The radiolabeled triglyceride product is visualized and quantified using phosphorimaging[1].

This assay directly measures the binding of a radiolabeled inhibitor to the DGAT1 enzyme.

Protocol:

  • Aliquots of Sf-9 cell microsomal membranes containing human DGAT1 are incubated with a radiolabeled DGAT1 inhibitor (e.g., [3H]T863) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • The binding reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl2, EDTA, BSA, and protease inhibitors for 90 minutes.

  • The reaction mixture is then filtered through a membrane to separate the bound from the unbound radioligand.

  • The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a liquid scintillation counter[1].

Visualizations

The following diagrams illustrate the DGAT1 enzymatic reaction and the mechanism of inhibition by this compound.

DGAT1_Reaction cluster_substrates Substrates cluster_products Products DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 Binds to acceptor site AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Binds to acyl-CoA site TAG Triglyceride (TAG) DGAT1->TAG Catalyzes formation of CoA Coenzyme A (CoA) DGAT1->CoA Releases

Caption: The enzymatic reaction catalyzed by DGAT1.

Dgat1_Inhibition Dgat1_IN1 This compound DGAT1_Site Acyl-CoA Binding Site on DGAT1 Dgat1_IN1->DGAT1_Site Binds to and occupies site AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1_Site Binding is competitively inhibited Reaction_Blocked Triglyceride Synthesis Blocked DGAT1_Site->Reaction_Blocked

Caption: Competitive inhibition of DGAT1 by this compound.

References

In-Depth Technical Guide: The Impact of Dgat1-IN-1 on Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides. Its role in metabolic diseases such as obesity and type 2 diabetes has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of Dgat1-IN-1, a potent and selective inhibitor of DGAT1. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols for its study, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction to DGAT1 and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final step being the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by DGAT enzymes. There are two main isoforms, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties. DGAT1 is expressed in various tissues, including the intestine, liver, and adipose tissue, where it plays a crucial role in the absorption of dietary fats and the storage of triglycerides.

The inhibition of DGAT1 is a promising strategy for the management of metabolic disorders. By blocking the final step in triglyceride synthesis, DGAT1 inhibitors can reduce the absorption of dietary fats and lower plasma triglyceride levels.

This compound: A Potent DGAT1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the DGAT1 enzyme. Its inhibitory action directly impedes the synthesis of triglycerides, thereby offering a potential therapeutic avenue for metabolic diseases.

Mechanism of Action

This compound exerts its effect by binding to the DGAT1 enzyme and blocking its catalytic activity. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides, the final step in triglyceride biosynthesis.

Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes This compound This compound This compound->DGAT1 Inhibits

Figure 1: this compound Mechanism of Action

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated in various assays. The following tables summarize the available quantitative data on its inhibitory activity.

In Vitro Enzymatic Inhibition

This data reflects the direct inhibitory effect of this compound on the catalytic activity of purified DGAT1 enzyme.

CompoundTargetAssay TypeIC50 (nM)Source
This compoundHuman DGAT1Enzymatic Assay< 10Selleck Chemicals[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific quantitative data for this compound in cellular and in vivo models is not publicly available, the following sections provide data for other selective DGAT1 inhibitors, which can be used as a reference for expected efficacy.

Cellular Triglyceride Synthesis Inhibition (Reference Data)

This table showcases the efficacy of a reference DGAT1 inhibitor in a cellular context, measuring the reduction of triglyceride synthesis within cells.

CompoundCell LineAssay TypeIC50 (nM)% Inhibition (at a given concentration)Source
Compound 7Not SpecifiedCellular Triglyceride Synthesis39067.8% reduction in intracellular triglycerides in ratsIntestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC - NIH
In Vivo Plasma Triglyceride Reduction (Reference Data)

This table provides an example of the in vivo efficacy of a DGAT1 inhibitor in reducing postprandial (after a meal) plasma triglyceride levels in animal models.

CompoundAnimal ModelDosing% Reduction in Plasma TriglyceridesSource
A-922500Mice, Rats, Hamsters0.03, 0.3, and 3 mg/kg (p.o.)Dose-dependent attenuation; abolished at 3 mg/kgIn Vivo Efficacy of Acyl CoA: Diacylglycerol Acyltransferase (DGAT) 1 Inhibition in Rodent Models of Postprandial Hyperlipidemia - PubMed

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of DGAT1 inhibitors like this compound on triglyceride synthesis.

In Vitro DGAT1 Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the DGAT1 enzyme.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Microsomes Prepare Microsomes Incubate Incubate Prepare Microsomes->Incubate Prepare Substrates Prepare Substrates Prepare Substrates->Incubate Prepare Inhibitor Prepare Inhibitor Prepare Inhibitor->Incubate Extract Lipids Extract Lipids Incubate->Extract Lipids TLC TLC Extract Lipids->TLC Quantify Quantify TLC->Quantify

Figure 2: In Vitro DGAT1 Assay Workflow

Protocol:

  • Preparation of Microsomes:

    • Homogenize cells or tissues expressing DGAT1 in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).

    • Add the DGAT1-containing microsomes to the reaction buffer.

    • Add the diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) solubilized in a suitable solvent.

    • Add varying concentrations of this compound (or vehicle control).

    • Initiate the reaction by adding the acyl-CoA substrate, typically radiolabeled, such as [14C]oleoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Add water and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the lipid spots (e.g., using a phosphorimager for radiolabeled lipids).

    • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of DGAT1 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of an inhibitor on triglyceride synthesis within a cellular context.

Plate Cells Plate Cells Treat with Inhibitor Treat with Inhibitor Plate Cells->Treat with Inhibitor Add Radiolabeled Precursor Add Radiolabeled Precursor Treat with Inhibitor->Add Radiolabeled Precursor Incubate Incubate Add Radiolabeled Precursor->Incubate Lyse Cells & Extract Lipids Lyse Cells & Extract Lipids Incubate->Lyse Cells & Extract Lipids TLC & Quantification TLC & Quantification Lyse Cells & Extract Lipids->TLC & Quantification

Figure 3: Cellular TG Synthesis Assay Workflow

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2, 3T3-L1 adipocytes) in appropriate growth medium until they reach the desired confluency.

  • Inhibitor Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).

  • Radiolabeling:

    • Add a radiolabeled triglyceride precursor, such as [14C]oleic acid or [3H]glycerol, to the medium.

  • Incubation:

    • Incubate the cells for a period to allow for the incorporation of the radiolabel into triglycerides (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Analysis:

    • Separate the extracted lipids by TLC as described in the in vitro assay protocol.

    • Quantify the radioactivity in the triglyceride spots.

  • Data Normalization and Analysis:

    • Normalize the radioactivity counts to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration and determine the cellular IC50.

In Vivo Acute Lipid Challenge Model

This protocol assesses the in vivo efficacy of a DGAT1 inhibitor in reducing postprandial hyperlipidemia in an animal model.

Fast Animals Fast Animals Administer Inhibitor Administer Inhibitor Fast Animals->Administer Inhibitor Administer Lipid Bolus Administer Lipid Bolus Administer Inhibitor->Administer Lipid Bolus Collect Blood Samples Collect Blood Samples Administer Lipid Bolus->Collect Blood Samples Measure Plasma Triglycerides Measure Plasma Triglycerides Collect Blood Samples->Measure Plasma Triglycerides

Figure 4: In Vivo Lipid Challenge Workflow

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate the animals (e.g., mice or rats) to the experimental conditions.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Inhibitor Administration:

    • Administer this compound (or vehicle control) orally (p.o.) at various doses.

  • Lipid Challenge:

    • After a set time following inhibitor administration (e.g., 1 hour), administer an oral bolus of a lipid source, such as corn oil or olive oil.

  • Blood Sampling:

    • Collect blood samples from the animals at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).

  • Plasma Triglyceride Measurement:

    • Separate the plasma from the blood samples by centrifugation.

    • Measure the triglyceride concentration in the plasma using a commercial enzymatic assay kit.

  • Data Analysis:

    • Plot the plasma triglyceride concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the plasma triglyceride excursion.

    • Determine the percentage of reduction in postprandial triglycerides for each dose of this compound compared to the vehicle control.

Signaling Pathways and Logical Relationships

The inhibition of DGAT1 has broader implications for cellular metabolism beyond the direct reduction of triglyceride synthesis. The following diagram illustrates the central role of DGAT1 in lipid metabolism and the downstream consequences of its inhibition.

Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Re-esterification DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging (Intestine) Lipid Droplets (Storage) Lipid Droplets (Storage) Triglycerides (TG)->Lipid Droplets (Storage) Storage (Adipose, Liver) DGAT1->Triglycerides (TG) Synthesis Reduced TG Absorption Reduced TG Absorption DGAT1->Reduced TG Absorption Reduced TG Storage Reduced TG Storage DGAT1->Reduced TG Storage Increased Intracellular DAG & Fatty Acyl-CoA Increased Intracellular DAG & Fatty Acyl-CoA DGAT1->Increased Intracellular DAG & Fatty Acyl-CoA This compound This compound This compound->DGAT1 Inhibition

Figure 5: Consequences of DGAT1 Inhibition

Conclusion

This compound is a potent inhibitor of DGAT1, a key enzyme in triglyceride synthesis. Its ability to block this crucial metabolic step makes it a valuable tool for research into metabolic diseases and a potential lead compound for drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other DGAT1 inhibitors. Further studies are warranted to fully elucidate the quantitative effects of this compound in cellular and in vivo systems, which will be critical for its progression as a potential therapeutic agent.

References

Dgat1-IN-1: A Technical Guide to its Role in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This integral membrane protein, located in the endoplasmic reticulum, plays a pivotal role in the storage of metabolic energy and in protecting cells from the lipotoxic effects of excess fatty acids.[3][4] Given its central function, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][5] The small molecule inhibitor, Dgat1-IN-1, offers a valuable tool for investigating the physiological and cellular consequences of DGAT1 inhibition. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Mechanism of Action and Biochemical Data

This compound is a potent inhibitor of the DGAT1 enzyme.[4] Structural studies have revealed that this compound binds to the fatty acyl-CoA substrate-binding tunnel of DGAT1, which opens to the cytoplasmic side of the endoplasmic reticulum.[4] This direct binding competitively inhibits the enzyme's ability to catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides.[4][6]

Quantitative Data on DGAT1 Inhibition

The inhibitory potency of this compound and other representative DGAT1 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these inhibitors.

InhibitorTargetIC50Assay SystemReference
This compound Human DGAT1~10 nM (estimated from curve)Purified human DGAT1[4]
T863 Human DGAT18 nMPurified human DGAT1[4][7]
T863 Mouse DGAT115 nMMicrosomes from DGAT1-expressing cells[7]

Impact of DGAT1 Inhibition on Lipid Metabolism

Pharmacological inhibition of DGAT1 with compounds like this compound recapitulates many of the phenotypes observed in DGAT1-deficient mice.[7] These effects span multiple tissues and have significant implications for systemic lipid homeostasis.

Key Physiological Effects of DGAT1 Inhibition:
  • Reduced Triglyceride Synthesis: The primary effect of DGAT1 inhibition is a decrease in the synthesis of triglycerides.[6] This has been observed in various cell types, including adipocytes and enterocytes.[8][9]

  • Delayed Fat Absorption: DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats.[5] Inhibition of intestinal DGAT1 leads to a delay in postprandial hypertriglyceridemia.[2][5]

  • Protection from Diet-Induced Obesity: Studies in animal models have shown that DGAT1 inhibition protects against weight gain induced by a high-fat diet.[5][7]

  • Improved Insulin Sensitivity: By reducing lipid accumulation in non-adipose tissues, DGAT1 inhibition can lead to improved insulin sensitivity.[1]

  • Alleviation of Hepatic Steatosis: Inhibition of DGAT1 can reduce the accumulation of triglycerides in the liver, a condition known as hepatic steatosis.[5][7]

Cellular and Molecular Consequences of DGAT1 Inhibition:
  • Increased Fatty Acid Oxidation: By blocking the storage of fatty acids as triglycerides, DGAT1 inhibition can lead to an increase in fatty acid oxidation.[5]

  • Altered Gene Expression: Inhibition of DGAT1 can influence the expression of genes involved in lipid metabolism. For instance, it has been shown to increase the mRNA levels of CPT1 and PPARα, key regulators of fatty acid oxidation.[5]

  • Changes in Cellular Lipid Composition: Beyond triglycerides, DGAT1 inhibition can affect the levels of other lipids. For example, it has been reported to increase the flow of fatty acids towards the synthesis of major membrane lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[10]

Signaling Pathways and Experimental Workflows

Triglyceride Synthesis Pathway and DGAT1 Inhibition

The following diagram illustrates the canonical triglyceride synthesis pathway and the point of intervention for this compound.

DGAT1_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT FattyAcylCoA Fatty Acyl-CoA PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT1 FattyAcylCoA->LPA FattyAcylCoA->PA DGAT1 DGAT1 Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibits

Caption: The triglyceride synthesis pathway highlighting the role of DGAT1 and its inhibition by this compound.

Experimental Workflow: In Vitro DGAT1 Activity Assay

This diagram outlines a typical workflow for measuring DGAT1 activity in vitro and assessing the inhibitory effect of compounds like this compound.

DGAT1_Assay_Workflow start Start: Prepare Microsomes (from DGAT1-expressing cells) incubation Incubate microsomes with this compound (or vehicle control) start->incubation reaction Add reaction mixture: - 1,2-Dioleoyl-sn-glycerol - [14C]-Oleoyl-CoA - Buffer incubation->reaction quench Quench reaction reaction->quench extraction Lipid Extraction (e.g., with chloroform/methanol) quench->extraction separation Lipid Separation by TLC extraction->separation quantification Quantify [14C]-Triglyceride (Phosphor imaging or scintillation counting) separation->quantification analysis Data Analysis: Calculate % inhibition and IC50 quantification->analysis

Caption: A generalized workflow for an in vitro DGAT1 enzyme activity assay.

Detailed Experimental Protocols

Protocol 1: In Vitro DGAT1 Activity Assay

This protocol is adapted from methodologies described in the literature and is suitable for measuring DGAT1 activity in microsomal preparations.[8][11]

Materials:

  • Microsomes from cells overexpressing DGAT1

  • This compound or other inhibitors (dissolved in DMSO)

  • 1,2-Dioleoyl-sn-glycerol (in a suitable solvent)

  • [14C]-Oleoyl-CoA (radiolabeled tracer)

  • Unlabeled Oleoyl-CoA

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2

  • Quenching Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC Solvent System: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

Procedure:

  • Microsome Preparation: Prepare microsomes from DGAT1-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).

  • Inhibitor Pre-incubation: In a microcentrifuge tube, add 5-10 µg of microsomal protein. Add the desired concentration of this compound or vehicle (DMSO). Bring the volume up with reaction buffer and incubate on ice for 30 minutes.

  • Reaction Initiation: Prepare a reaction mixture containing 1,2-dioleoyl-sn-glycerol (final concentration ~100 µM) and oleoyl-CoA (final concentration ~25 µM, including a known amount of [14C]-oleoyl-CoA as a tracer) in reaction buffer.

  • Reaction Incubation: Add the reaction mixture to the pre-incubated microsomes to start the reaction. Incubate at 37°C for 30 minutes with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding the quenching solution (chloroform/methanol).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

  • Lipid Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using the hexane/diethyl ether/acetic acid solvent system.

  • Quantification: Visualize the radiolabeled triglyceride bands using a phosphor imager. Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [14C]-triglyceride synthesized. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Triglyceride Synthesis Assay

This protocol measures the incorporation of a radiolabeled fatty acid into triglycerides in cultured cells.[8]

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • This compound or other inhibitors

  • [14C]-Oleic acid complexed to BSA

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lipid extraction solvents (as in Protocol 1)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture until the desired stage (e.g., differentiated 3T3-L1 adipocytes).

  • Inhibitor Treatment: Pre-incubate the cells with this compound or vehicle at the desired concentrations in serum-free medium for 1-2 hours.

  • Metabolic Labeling: Add [14C]-oleic acid complexed to BSA to the medium and incubate for an appropriate time (e.g., 1-3 hours) to allow for fatty acid uptake and incorporation into lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using the methods described in Protocol 1.

  • Lipid Separation and Quantification: Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction as described in Protocol 1.

  • Data Analysis: Normalize the radioactivity in the triglyceride fraction to the total protein content of the cell lysate. Calculate the percent inhibition of triglyceride synthesis for each treatment condition relative to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for the study of lipid metabolism. Its specific inhibition of DGAT1 allows for the detailed investigation of the roles of this enzyme in health and disease. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting DGAT1 for metabolic disorders. As research in this area continues, a deeper understanding of the intricate regulation of triglyceride metabolism will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

Dgat1-IN-1: A Deep Dive into Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). Understanding the precise interactions of this molecule is critical for its application in research and potential therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Target Profile of this compound

This compound is a highly potent inhibitor of human DGAT1, with a reported IC50 value of less than 10 nM. Its mechanism of action involves binding to the fatty acyl-CoA substrate binding tunnel on the cytoplasmic side of the enzyme, thereby blocking the final and committed step in triglyceride synthesis.

Quantitative Selectivity Profile

The following tables summarize the inhibitory potency of this compound against its primary target and provide a comparative view of the selectivity of other notable DGAT1 inhibitors.

Table 1: On-Target Potency of this compound

TargetIC50 (nM)Cell Line/System
Human DGAT1< 10Cell lysate from Hep3B cells overexpressing human DGAT1

Table 2: Representative Selectivity Profiles of Other DGAT1 Inhibitors

CompoundTargetIC50 (nM)Fold Selectivity vs. Human DGAT1
A-922500 Human DGAT19-
Mouse DGAT122-
Human DGAT253,000> 5,800
Human ACAT1/2296,000> 32,800
T863 Human DGAT115-
Human DGAT2> 10,000> 667
Human MGAT2> 10,000> 667
Human MGAT3> 10,000> 667

Note: The data in Table 2 is for A-922500 and T863 and is provided for illustrative purposes to represent the selectivity profile of potent DGAT1 inhibitors.[3][4][5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach to characterizing this compound, the following diagrams are provided.

DGAT1_Signaling_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Lipid Droplet Lipid Droplet Triglyceride->Lipid Droplet This compound This compound This compound->DGAT1 Inhibits

DGAT1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Recombinant DGAT1 Recombinant DGAT1 Biochemical Assay Measure TG formation (e.g., TLC, Fluorescence) Recombinant DGAT1->Biochemical Assay Substrates Fatty Acyl-CoA Diacylglycerol Substrates->Biochemical Assay This compound Titration This compound Titration This compound Titration->Biochemical Assay Selectivity Assays Similar to Biochemical Assay This compound Titration->Selectivity Assays IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Selectivity Assessment Selectivity Assessment Cell Line e.g., HEK293, HepG2 Cellular Assay Lipid Extraction & Analysis (e.g., TLC) Cell Line->Cellular Assay Metabolic Labeling [14C]oleic acid or [14C]glycerol Metabolic Labeling->Cellular Assay This compound Treatment This compound Treatment This compound Treatment->Cellular Assay Cellular Potency Cellular Potency Cellular Assay->Cellular Potency Off-Target Enzymes DGAT2, ACAT1, ACAT2, etc. Off-Target Enzymes->Selectivity Assays Selectivity Assays->Selectivity Assessment

References

The Pharmacodynamics of Dgat1-IN-1 in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final step in triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the pharmacodynamics of DGAT1 inhibitors, with a specific focus on Dgat1-IN-1 and its analogs in preclinical models. We will delve into the mechanism of action, summarize key quantitative data from in vivo and in vitro studies, detail experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a multipass transmembrane protein located in the endoplasmic reticulum. It plays a pivotal role in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This process is fundamental for energy storage in adipose tissue and for the absorption of dietary fats in the intestine.[1] Genetic knockout and pharmacological inhibition studies in preclinical models have consistently demonstrated that blocking DGAT1 activity leads to a range of beneficial metabolic effects. These include resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis.[1][3][4] Consequently, small molecule inhibitors of DGAT1, such as this compound, have garnered significant interest as potential therapeutics for metabolic diseases.[1][3]

Mechanism of Action of this compound and Analogs

This compound and similar DGAT1 inhibitors act by binding to the enzyme and blocking its catalytic function. Cryo-electron microscopy studies of human DGAT1 in complex with an inhibitor structurally related to this compound have revealed that these inhibitors bind within the fatty acyl-CoA substrate-binding tunnel, which opens to the cytoplasmic side of the endoplasmic reticulum.[5] This direct occlusion prevents the binding of fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.[5]

The downstream effects of DGAT1 inhibition are multifaceted. In the intestine, it leads to delayed fat absorption and a reduction in postprandial hyperlipidemia.[6][7][8] This is also associated with an increase in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in satiety and glucose homeostasis.[9] Systemically, the reduced triglyceride synthesis and altered lipid partitioning contribute to decreased adiposity, improved insulin sensitivity, and a more favorable lipid profile.[1]

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Effects Cellular & Systemic Effects DAG Diacylglycerol DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride Lipid_Droplets Decreased Triglyceride Storage (Lipid Droplets) TG->Lipid_Droplets Leads to DGAT1->TG Catalysis Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibition Fat_Absorption Decreased Intestinal Fat Absorption Dgat1_IN_1->Fat_Absorption Results in Insulin_Sensitivity Improved Insulin Sensitivity Dgat1_IN_1->Insulin_Sensitivity Contributes to Body_Weight Reduced Body Weight Dgat1_IN_1->Body_Weight Gut_Hormones Increased GLP-1/PYY Secretion Fat_Absorption->Gut_Hormones

Caption: Mechanism of action of this compound, leading to cellular and systemic metabolic benefits.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and in vivo efficacy of representative DGAT1 inhibitors from preclinical studies. While specific data for this compound is limited in the public domain, the data for compounds like T863 and A-922500 are illustrative of the expected pharmacodynamic profile.

Table 1: In Vitro Potency of DGAT1 Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
T863Human DGAT1Enzyme Activity Assay4[7][8]
T863Mouse DGAT1Enzyme Activity Assay10[7][8]
DGAT1IN1Human DGAT1Enzyme Activity Assay18[5]
A-922500Not SpecifiedEnzyme Activity AssayPotent and Selective[6]
Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models
CompoundAnimal ModelDosing RegimenKey FindingsReference
T863Diet-Induced Obese (DIO) Mice30 mg/kg, oral, BID for 2 weeks~10% body weight reduction; Improved insulin sensitivity; Reduced liver triglycerides.[7][8]
A-922500C57BL/6 Mice0.03, 0.3, 3 mg/kg, oralDose-dependent reduction in postprandial triglyceride excursion.[6]
PF-04620110Wild-type MiceNot SpecifiedIncreased plasma levels of active and total GLP-1.[9]
DGAT-1iHigh-Fat Diet-Fed Rats3 and 9 mg/kg, intragastricReduced energy intake.[10]
5BMiceOral DosingDGAT1-mediated reduction in food intake and body weight.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are representative protocols for key experiments used to characterize DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT1.

Methodology:

  • Enzyme Source: Microsomes are prepared from cells overexpressing human or mouse DGAT1.

  • Substrates: Radiolabeled [14C]oleoyl-CoA and unlabeled 1,2-dioleoyl-sn-glycerol are used as substrates.

  • Reaction: The reaction is initiated by adding the DGAT1-containing microsomes to a buffer solution containing the substrates and varying concentrations of the inhibitor (e.g., this compound).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

  • Analysis: The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The percent inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Oral Lipid Tolerance Test (OLTT) in Mice

Objective: To evaluate the effect of a DGAT1 inhibitor on intestinal fat absorption in vivo.

Methodology:

  • Animals: Male C57BL/6 mice are fasted overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., A-922500) or vehicle is administered orally (p.o.) at a predetermined time before the lipid challenge.[6]

  • Lipid Challenge: A bolus of corn oil (e.g., 10 ml/kg) is administered orally to the mice.[6]

  • Blood Sampling: Blood samples are collected via the tail vein at baseline (0 hours) and at various time points after the lipid challenge (e.g., 1, 2, 3, 4 hours).[6]

  • Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.

  • Data Analysis: The triglyceride excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the total postprandial lipid exposure. The effect of the inhibitor is assessed by comparing the triglyceride AUC in the treated group to the vehicle-treated group.

Experimental Workflow for an In Vivo Efficacy Study

InVivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Diet-Induced Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Food Intake, etc.) Acclimatization->Baseline_Measurements Randomization Randomize into Groups (Vehicle, this compound Doses) Baseline_Measurements->Randomization Dosing Daily Dosing (e.g., Oral Gavage for 2 weeks) Randomization->Dosing Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Dosing->Monitoring Terminal_Bleed Terminal Blood Collection (Plasma Lipids, Glucose, Insulin) Monitoring->Terminal_Bleed Data_Analysis Statistical Data Analysis Terminal_Bleed->Data_Analysis Tissue_Harvest Tissue Harvesting (Liver, Adipose Tissue) Tissue_Analysis Tissue Analysis (e.g., Liver Triglyceride Content) Tissue_Harvest->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a DGAT1 inhibitor.

Concluding Remarks

The pharmacodynamic profile of DGAT1 inhibitors, exemplified by compounds like this compound, presents a compelling case for their therapeutic potential in metabolic diseases. Preclinical studies have consistently demonstrated their ability to modulate lipid metabolism, leading to beneficial effects on body weight, glucose homeostasis, and hepatic steatosis. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of this compound and other next-generation DGAT1 inhibitors will be crucial in translating these promising preclinical findings into novel therapies for patients with metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for Dgat1-IN-1 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro enzymatic assay of Diacylglycerol O-acyltransferase 1 (DGAT1) using the inhibitor Dgat1-IN-1. These guidelines are intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating lipid metabolism and developing potential therapeutics for metabolic diseases.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis, catalyzing the reaction between diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This process is central to fat absorption and storage.[1] Inhibition of DGAT1 is a promising therapeutic strategy for managing obesity, type 2 diabetes, and other metabolic disorders.[1][3] this compound is a potent and selective inhibitor of DGAT1, making it a valuable tool for studying the enzyme's function and for the development of novel drugs. Recent structural studies have revealed that this compound binds to the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme.

This application note details a robust in vitro fluorescence-based enzyme assay protocol to determine the inhibitory activity of compounds like this compound against human DGAT1.

Data Presentation

The inhibitory activity of this compound and other reference compounds against DGAT1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundIC50 (nM)Enzyme SourceAssay Type
This compound < 10Cell lysate from Hep3B cells overexpressing human DGAT1Not specified
T863~20Microsomes from Sf9 cells overexpressing human DGAT1Fluorescence-based
PF-0462011019Not specifiedNot specified
A-9225009 (human), 22 (mouse)Not specifiedNot specified
AZD39880.6Human DGAT1Not specified
Pradigastat (LCQ908)157Not specifiedNot specified

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based in vitro DGAT1 enzyme assay. This assay measures the release of Coenzyme A (CoA) as a byproduct of the triglyceride synthesis reaction. The free sulfhydryl group of CoA reacts with a fluorogenic probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal.

Materials and Reagents:

  • Enzyme Source: Microsomes from insect (Sf9) or mammalian (HEK293) cells overexpressing human DGAT1.

  • Substrates:

    • 1,2-Dioleoyl-sn-glycerol (DOG)

    • Oleoyl-CoA

  • Inhibitor: this compound

  • Fluorescent Probe: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Buffer and Solutions:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4

    • Triton X-100 (10% stock solution)

    • DMSO (for dissolving compounds)

  • Equipment:

    • 96-well or 384-well black microplates

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

    • Multichannel pipettes

    • Incubator

Experimental Workflow Diagram:

experimental_workflow prep Prepare Reagents (Enzyme, Substrates, Inhibitor) dispense Dispense Assay Components (Buffer, Enzyme, Inhibitor) prep->dispense preincubate Pre-incubate (Enzyme + Inhibitor) dispense->preincubate initiate Initiate Reaction (Add Substrates) preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Optional, e.g., with acid) incubate->stop detect Add CPM and Detect Fluorescence stop->detect analyze Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Caption: Experimental workflow for the in vitro DGAT1 enzyme assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare the assay buffer (100 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound and other test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare stock solutions of 1,2-Dioleoyl-sn-glycerol and Oleoyl-CoA in appropriate solvents.

    • Prepare a stock solution of CPM in DMSO.

  • Assay Procedure (96-well format):

    • The final assay volume is 100 µL.

    • To each well of a black microplate, add the following in order:

      • Assay Buffer

      • 1% Triton X-100 (final concentration)

      • 1 µL of this compound solution in DMSO (or DMSO for control wells).

      • 0.1–2 µg of microsomal protein (enzyme).

    • Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrates to final concentrations of 200 µM 1,2-Dioleoyl-sn-glycerol and 100 µM Oleoyl-CoA.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction (optional, depending on the detection method).

    • Add CPM to a final concentration of 10 µM.

    • Incubate for an additional 10 minutes at room temperature to allow the reaction between CoA and CPM.

    • Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

DGAT1 is a key enzyme in the triglyceride synthesis pathway, which is a part of the larger glycerolipid metabolism. The diagram below illustrates the position of DGAT1 in this pathway and the point of inhibition by this compound.

signaling_pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DGAT1 DGAT1 DAG->DGAT1 TAG Triglyceride AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 DGAT1->TAG Inhibitor This compound Inhibitor->DGAT1

Caption: DGAT1 signaling pathway and inhibition by this compound.

Disclaimer: This protocol is a general guideline. Optimization of assay conditions, such as enzyme and substrate concentrations, and incubation times, may be necessary for specific experimental setups. Always follow laboratory safety procedures.

References

Application Notes and Protocols: Administration of DGAT1 Inhibitors in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in diet-induced obese (DIO) mice. The information compiled herein is based on preclinical studies of various DGAT1 inhibitors and offers detailed protocols for key experiments to facilitate further research and development in this area.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Pharmacological inhibition of DGAT1 in preclinical models, particularly in diet-induced obese mice, has demonstrated significant beneficial effects on body weight, lipid metabolism, and glucose homeostasis. These notes summarize the quantitative effects of DGAT1 inhibitors and provide standardized protocols for their evaluation.

Data Presentation: Efficacy of DGAT1 Inhibitors in DIO Mice

The following tables summarize the quantitative data from studies investigating the effects of various DGAT1 inhibitors in diet-induced obese mice.

Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake

DGAT1 InhibitorMouse ModelDose and DurationChange in Body WeightChange in Food IntakeReference
H128db/db mice3 and 10 mg/kg for 5 weeksSignificant inhibition of body weight gain at 10 mg/kgModest reduction[1]
Compound BDIO miceLong-term treatmentAttenuated body weight gain in a dose-dependent mannerNot specified[2][3]
T863DIO miceNot specifiedDecreased body weightNot specified[4]
PF-04620110C57BL/6J mice10 mg/kg (acute)Not applicable (acute study)Not applicable (acute study)[5]
Unnamed InhibitorDIO mice5 mg/kg for 6 weeksNot specifiedNot specified[6]

Table 2: Effects of DGAT1 Inhibitors on Lipid Profile

DGAT1 InhibitorMouse ModelKey FindingsReference
H128db/db micePronounced reduction of serum triglycerides; Markedly ameliorated hepatic steatosis (decreased liver weight, lipid droplets, and triglyceride content).[1]
Compound BDIO miceReduced hepatic triglyceride and cholesterol content.[2][3]
T863DIO miceAlleviated hepatic steatosis.[4]
PF-04620110C57BL/6J miceDose-dependent inhibition of postprandial triglyceride absorption.[7]

Table 3: Effects of DGAT1 Inhibitors on Glucose Metabolism

DGAT1 InhibitorMouse ModelKey FindingsReference
H128db/db miceNo significant effect on blood glucose or insulin tolerance.[1]
Compound BDIO miceReduced plasma glucose levels and a trend towards reduced insulin concentrations, suggesting improved insulin resistance.[2][3]
T863DIO miceImproved insulin sensitivity.[4]
DGAT1 deficiencyDIO miceEnhanced insulin sensitivity and glucose tolerance.[8]

Experimental Protocols

Protocol 1: Induction of Obesity in Mice

This protocol describes the induction of obesity in mice using a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice (6 weeks of age)[2][9]

  • High-fat diet (HFD) with 45% or 60% kcal from fat[9][10]

  • Standard chow diet (control)

  • Animal caging and housing facility with a 12-hour light/dark cycle[11]

  • Weighing scale

Procedure:

  • Acclimatize 6-week-old male C57BL/6J mice to the housing facility for one week, providing ad libitum access to standard chow and water.[9]

  • After acclimatization, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (45% or 60% kcal from fat).[9][10]

  • Provide ad libitum access to the respective diets and water for 10-16 weeks.[2][9][11]

  • Monitor body weight and food intake weekly.[11]

  • After 10-16 weeks, the mice on the high-fat diet will have developed a diet-induced obese phenotype, characterized by a significant increase in body weight compared to the control group.[9]

Protocol 2: Oral Administration of DGAT1 Inhibitor

This protocol outlines the procedure for the oral administration of a DGAT1 inhibitor to mice.

Materials:

  • DGAT1 inhibitor compound

  • Vehicle solution (e.g., 0.5% hydroxypropylmethyl cellulose/0.1% polysorbate 80)[6]

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Weighing scale

Procedure:

  • Prepare the dosing solution by dissolving or suspending the DGAT1 inhibitor in the chosen vehicle at the desired concentration.

  • Weigh each mouse to determine the correct volume of the dosing solution to be administered.

  • Gently restrain the mouse and insert the oral gavage needle into the esophagus.

  • Slowly administer the calculated volume of the DGAT1 inhibitor solution or vehicle control.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • For chronic studies, repeat the oral administration daily or as required by the experimental design.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of mice to clear a glucose load from the blood, providing an indication of insulin sensitivity.[12][13][14]

Materials:

  • Glucose solution (e.g., 20% glucose in sterile water or saline)[12][15]

  • Glucometer and glucose test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Timer

Procedure:

  • Fast the mice for 6-16 hours prior to the test.[12][14][16]

  • At the start of the test (time 0), collect a baseline blood sample from the tail vein and measure the blood glucose level.[12]

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12][16]

  • Collect subsequent blood samples at specific time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.[12][14][16]

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Mandatory Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Fatty_Acid_Oxidation Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation Inhibition leads to upregulation of Leptin_Sensitivity Increased Leptin Sensitivity DGAT1->Leptin_Sensitivity Inhibition enhances Insulin_Sensitivity Improved Insulin Sensitivity DGAT1->Insulin_Sensitivity Inhibition improves Lipid_Droplet Lipid Droplet Storage Triglycerides->Lipid_Droplet Dgat1_IN_1 Dgat1-IN-1 Dgat1_IN_1->DGAT1 Inhibits Energy_Expenditure Increased Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure Body_Weight Reduced Body Weight Energy_Expenditure->Body_Weight Leptin_Sensitivity->Body_Weight

Caption: DGAT1 Signaling Pathway and Points of Intervention.

Experimental_Workflow Start Start: 6-week-old C57BL/6J Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Diet_Randomization Diet Randomization Acclimatization->Diet_Randomization HFD_Group High-Fat Diet (10-16 weeks) Diet_Randomization->HFD_Group Experimental Chow_Group Standard Chow Diet Diet_Randomization->Chow_Group Control DIO_Model Diet-Induced Obese Mice HFD_Group->DIO_Model Treatment_Randomization Treatment Randomization DIO_Model->Treatment_Randomization DGAT1i_Treatment This compound Treatment (Oral Gavage) Treatment_Randomization->DGAT1i_Treatment Treatment Vehicle_Treatment Vehicle Control Treatment_Randomization->Vehicle_Treatment Control Metabolic_Phenotyping Metabolic Phenotyping DGAT1i_Treatment->Metabolic_Phenotyping Vehicle_Treatment->Metabolic_Phenotyping Body_Weight_Food_Intake Body Weight & Food Intake Monitoring Metabolic_Phenotyping->Body_Weight_Food_Intake OGTT Oral Glucose Tolerance Test Metabolic_Phenotyping->OGTT Lipid_Analysis Serum & Tissue Lipid Analysis Metabolic_Phenotyping->Lipid_Analysis Data_Analysis Data Analysis & Interpretation Body_Weight_Food_Intake->Data_Analysis OGTT->Data_Analysis Lipid_Analysis->Data_Analysis

Caption: Experimental Workflow for Evaluating DGAT1 Inhibitors.

References

Application Notes and Protocols for Dgat1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Product Information

ParameterValueReference
Chemical Name This compoundN/A
Molecular Formula C30H28F3N3O4[1]
Molecular Weight 551.56 g/mol [1]
CAS Number 1449779-49-0[1]
Purity >98%N/A
Appearance White to off-white solid[1]

Solubility Data

This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).

SolventConcentrationRemarksReference
DMSO 20 mg/mL (36.26 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1]
Ethanol Insoluble or sparingly solubleN/AN/A
Water InsolubleN/AN/A

Preparation of Stock and Working Solutions

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your cell line.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.52 mg of this compound.

  • Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution from 5.52 mg of the compound, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute in Culture Medium: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately. Do not store working solutions in culture medium for extended periods.

Note on Solvent Effects: When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same concentration of DMSO as the highest concentration of this compound used in the experiment to account for any potential effects of the solvent on the cells.

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis stock_prep Prepare 10 mM Stock Solution in DMSO working_prep Prepare Working Solution in Culture Medium stock_prep->working_prep cell_treatment Treat Cells with this compound Working Solution working_prep->cell_treatment cell_seeding Seed Cells in Culture Plates cell_seeding->cell_treatment vehicle_control Treat Cells with Vehicle Control (DMSO) cell_seeding->vehicle_control incubation Incubate for Desired Time cell_treatment->incubation vehicle_control->incubation downstream_assay Perform Downstream Assays (e.g., Lipidomics, Western Blot, etc.) incubation->downstream_assay incubation->downstream_assay dgat1_pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_output Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 FACoA Fatty Acyl-CoA FACoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1

References

Application Notes and Protocols for the Quantification of Dgat1-IN-1 in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and protocols for the quantification of Dgat1-IN-1, a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in various tissue samples. The following sections detail the background, experimental procedures, and data presentation guidelines to assist researchers in the accurate bioanalysis of this compound.

Introduction to DGAT1 and this compound

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It catalyzes the reaction of diacylglycerol and fatty acyl-CoA to form triglycerides, which are the primary form of energy storage in eukaryotes. DGAT1 is highly expressed in the small intestine, liver, and adipose tissue.[1][3] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[2] this compound is a small molecule inhibitor of DGAT1, and its accurate quantification in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

DGAT1 Signaling Pathway

The following diagram illustrates the central role of DGAT1 in the triglyceride synthesis pathway.

DGAT1_Pathway DGAT1 Signaling Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Lipid Droplet Storage Lipid Droplet Storage Triglycerides (TG)->Lipid Droplet Storage VLDL Assembly VLDL Assembly Triglycerides (TG)->VLDL Assembly This compound This compound This compound->DGAT1 Inhibition

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition by this compound.

Experimental Protocols

The accurate quantification of this compound in tissue requires a robust and validated bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

General Experimental Workflow

The diagram below outlines the general workflow for the quantification of this compound in tissue samples.

Experimental_Workflow General Workflow for this compound Quantification in Tissue cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Tissue Collection Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Extraction Extraction Homogenization->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Workflow for tissue analysis of this compound.

Tissue Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Materials:

  • Tissue of interest (e.g., liver, adipose, small intestine)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • Internal standard (a structurally similar compound to this compound)

  • Centrifuge

Protocol:

  • Tissue Collection and Storage: Excise tissues immediately after euthanasia and flash-freeze in liquid nitrogen. Store at -80°C until analysis to prevent degradation of the analyte.

  • Homogenization:

    • Weigh a portion of the frozen tissue (typically 50-100 mg).

    • Add a known volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.

  • Extraction:

    • To a known volume of tissue homogenate, add a protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard) at a specific ratio (e.g., 3:1 solvent to homogenate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that should be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically used to separate the analyte from matrix components. The gradient program needs to be optimized for this compound.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined. This is a critical step for method development and requires direct infusion of the compound into the mass spectrometer.

  • Collision Energy and other source parameters: These will need to be optimized for each specific transition to achieve maximum sensitivity.

Note on Method Validation: A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the accuracy, precision, selectivity, and stability of the method.[4][5][6][7]

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison across different tissues and experimental conditions.

Table 1: Template for this compound Concentration in Various Tissues

TissueTreatment GroupDoseTime PointMean Concentration (ng/g or ng/mL) ± SDN
LiverVehicle0 mg/kg1 hrBelow Limit of Quantification5
This compound10 mg/kg1 hrData to be determined experimentally5
This compound30 mg/kg1 hrData to be determined experimentally5
AdiposeVehicle0 mg/kg1 hrBelow Limit of Quantification5
This compound10 mg/kg1 hrData to be determined experimentally5
This compound30 mg/kg1 hrData to be determined experimentally5
Small IntestineVehicle0 mg/kg1 hrBelow Limit of Quantification5
This compound10 mg/kg1 hrData to be determined experimentally5
This compound30 mg/kg1 hrData to be determined experimentally5
PlasmaVehicle0 mg/kg1 hrBelow Limit of Quantification5
This compound10 mg/kg1 hrData to be determined experimentally5
This compound30 mg/kg1 hrData to be determined experimentally5

Note: The specific concentrations of this compound in tissues are not currently available in the public domain and must be determined through experimental studies. The above table serves as a template for data presentation.

Conclusion

The protocols and guidelines presented here provide a framework for the quantitative analysis of this compound in tissue samples. The successful implementation of these methods will enable researchers to gain a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this DGAT1 inhibitor, ultimately aiding in the development of new therapies for metabolic diseases. It is imperative to emphasize that the development of a specific and validated LC-MS/MS method for this compound is a prerequisite for obtaining reliable quantitative data.

References

Troubleshooting & Optimization

Technical Support Center: DGAT1-IN-1 Off-Target Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the off-target activity of DGAT1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted off-targets for DGAT1 inhibitors like this compound?

A1: While specific off-target data for this compound is not extensively published in the public domain, analysis of similar DGAT1 inhibitors, particularly those with a benzimidazole core structure, suggests potential for off-target interactions. Key considerations include:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): Due to structural similarities in the acyl-CoA binding site, some DGAT1 inhibitors have shown cross-reactivity with ACAT1 and ACAT2.[1][2]

  • Adenosine A2A Receptor (A2A R): Certain benzimidazole-based DGAT1 inhibitors have demonstrated binding affinity for the A2A receptor.[1][2]

  • Kinases: The benzimidazole scaffold is a known pharmacophore in many kinase inhibitors, suggesting a potential for off-target kinase interactions.[3] Comprehensive kinome screening is recommended to de-risk this possibility.

  • Gastrointestinal Targets: A common adverse effect of DGAT1 inhibitors is gastrointestinal distress, including diarrhea.[4] This suggests potential interactions with targets in the gastrointestinal tract, although the specific molecular targets responsible are not fully elucidated.

Q2: What are the initial steps to take if I observe an unexpected phenotype in my cell-based assays with this compound?

A2: An unexpected phenotype could be due to an off-target effect. A systematic approach to investigate this is recommended:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting DGAT1 at the concentrations used in your assay. This can be done by measuring triglyceride synthesis or lipid droplet formation.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 for DGAT1 inhibition, it may suggest an off-target effect.

  • Literature Review: Search for published data on the off-target effects of this compound or structurally related compounds.

  • Orthogonal Compound Testing: Use a structurally distinct DGAT1 inhibitor. If the unexpected phenotype is not replicated with a different inhibitor, it strengthens the hypothesis of an off-target effect specific to this compound.

  • Initial Off-Target Panel Screening: Consider screening this compound against a small, focused panel of likely off-targets, such as ACAT1, ACAT2, and the A2A receptor.

Troubleshooting Guides

Problem: Inconsistent results in cellular assays.

Possible Cause 1: Off-target effects at high concentrations.

  • Troubleshooting Step: Determine the IC50 of this compound for DGAT1 inhibition in your specific cell line. Use concentrations at or near the IC50 for your experiments to minimize the risk of off-target effects.

Possible Cause 2: Cell line-specific off-target activity.

  • Troubleshooting Step: Test this compound in multiple cell lines. If the unexpected effect is only observed in one cell line, it may be due to the expression of a specific off-target protein in that line.

Problem: Observed cellular phenotype does not align with known DGAT1 function.

Possible Cause: Engagement of an unknown off-target.

  • Troubleshooting Step 1: Broad Kinase Panel Screening. Given that the benzimidazole scaffold of this compound is common in kinase inhibitors, a broad kinase panel screen is a crucial step to identify potential off-target kinases.[3]

  • Troubleshooting Step 2: Cellular Thermal Shift Assay (CETSA). CETSA can be used to identify direct protein targets of this compound in a cellular context without requiring modification of the compound.[5][6][7][8] A significant thermal shift of a protein other than DGAT1 would indicate an off-target interaction.

  • Troubleshooting Step 3: Phenotypic Screening. A high-content phenotypic screen can provide an unbiased view of the cellular processes affected by this compound, offering clues to its off-target activities.[6][9]

Quantitative Data on Off-Target Activity of Structurally Similar DGAT1 Inhibitors

While specific data for this compound is limited, the following tables summarize off-target data for other benzimidazole-based and selective DGAT1 inhibitors to provide a reference for potential cross-reactivities.

Table 1: Selectivity of Benzimidazole-Based DGAT1 Inhibitors Against ACAT and A2A Receptor

CompoundTargetIC50 / KiSelectivity vs. DGAT1Reference
Compound 1A hA2A Receptor334 nM (IC50)~160-fold[1][2]
Compound 2A hA2A Receptor247 nM (IC50)-[1][2]
Compound 5B hA2A Receptor4.6 µM (Ki)>1000-fold[2]
Compound 5B hACAT1>10 µM (% inh. at 10 µM: 23%)>2500-fold[2]
T-863 hDGAT2>10 µM>667-fold[10]
T-863 hMGAT2>10 µM>667-fold[10]
T-863 hMGAT3>10 µM>667-fold[10]
PF-04620110 hDGAT2>100-fold selectivity>100-fold[11]
PF-04620110 ACAT1>100-fold selectivity>100-fold[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad panel of protein kinases.

Materials:

  • This compound

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³³P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader or scintillation counter

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Measure the ratio of phosphorylated to unphosphorylated substrate.

    • Radiometric: Measure the incorporation of ³³P from [γ-³³P]ATP into the substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general procedure for performing CETSA to identify cellular targets of this compound.

Objective: To assess the direct binding of this compound to proteins in a cellular environment by measuring changes in their thermal stability.

Materials:

  • This compound

  • Cell line of interest (e.g., a cell line where an off-target effect is observed)

  • Cell culture medium and reagents

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against DGAT1 (as a positive control) and suspected off-targets

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature range would be 37°C to 70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using antibodies against DGAT1 and potential off-targets.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates a direct interaction between the compound and the protein.

Phenotypic Screening

This protocol provides a general workflow for conducting a phenotypic screen to identify potential off-target effects of this compound.

Objective: To identify cellular phenotypes altered by this compound in an unbiased manner.

Materials:

  • This compound

  • A panel of diverse human cell lines

  • High-content imaging system

  • Fluorescent dyes or antibodies to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria, lipid droplets)

  • Multi-well plates (e.g., 96- or 384-well)

Methodology:

  • Cell Plating: Plate the selected cell lines in multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle and positive controls for expected phenotypes).

  • Incubation: Incubate the cells for a suitable duration (e.g., 24-72 hours).

  • Cell Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes and/or antibodies to label different cellular compartments and organelles.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, lipid droplet accumulation, cytoskeletal organization).

  • Data Analysis: Compare the feature profiles of this compound-treated cells to vehicle-treated cells to identify significant phenotypic changes. Cluster compounds with similar phenotypic profiles to identify potential shared mechanisms of action.

Visualizations

DGAT1_Signaling_Pathways cluster_0 Lipid Metabolism cluster_1 Insulin Signaling cluster_2 Cancer Cell Metabolism Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Synthesis Lipid Droplets Lipid Droplets DGAT1->Lipid Droplets Sequesters excess FA PI3K/Akt Pathway PI3K/Akt Pathway DGAT1->PI3K/Akt Pathway Inhibition enhances Lipotoxicity Lipotoxicity DGAT1->Lipotoxicity Protects from mTOR Pathway mTOR Pathway DGAT1->mTOR Pathway Supports Triglycerides->Lipid Droplets Storage Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Insulin Receptor->PI3K/Akt Pathway Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Excess Fatty Acids Excess Fatty Acids Excess Fatty Acids->DGAT1 ROS Production ROS Production Excess Fatty Acids->ROS Production Inhibition leads to Off_Target_Assessment_Workflow Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Confirm On-Target Activity Confirm On-Target Activity Unexpected Phenotype->Confirm On-Target Activity Dose-Response Analysis Dose-Response Analysis Confirm On-Target Activity->Dose-Response Analysis Orthogonal Compound Orthogonal Compound Dose-Response Analysis->Orthogonal Compound Hypothesize Off-Target Effect Hypothesize Off-Target Effect Orthogonal Compound->Hypothesize Off-Target Effect Kinase Panel Screen Kinase Panel Screen Hypothesize Off-Target Effect->Kinase Panel Screen CETSA CETSA Hypothesize Off-Target Effect->CETSA Phenotypic Screen Phenotypic Screen Hypothesize Off-Target Effect->Phenotypic Screen Identify Potential Off-Targets Identify Potential Off-Targets Kinase Panel Screen->Identify Potential Off-Targets CETSA->Identify Potential Off-Targets Phenotypic Screen->Identify Potential Off-Targets End End Identify Potential Off-Targets->End

References

Technical Support Center: Optimizing DGAT1-IN-1 for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of DGAT1-IN-1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cellular assay?

A1: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on published data for similar potent DGAT1 inhibitors like T863 and A-922500, the IC50 (the concentration at which 50% of the enzyme's activity is inhibited) is often in the low nanomolar range for enzymatic assays and low to mid-nanomolar range in cellular assays.[1][2][3] For cellular assays, it is common to use a concentration 10 to 100 times higher than the in vitro IC50 to ensure target engagement.[4][5]

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Q3: What are the known off-target effects of DGAT1 inhibitors?

A3: While this compound is designed to be a specific inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), high concentrations may lead to off-target effects. For example, the well-characterized DGAT1 inhibitor A-922500 shows excellent selectivity over DGAT2 and other acyltransferases like ACAT1 and ACAT2 at lower concentrations.[2] However, at concentrations significantly above the IC50, the risk of inhibiting other enzymes increases.[4] It is crucial to include appropriate controls, such as a structurally unrelated DGAT1 inhibitor or a DGAT1 knockout/knockdown cell line, to confirm that the observed effects are specific to DGAT1 inhibition.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific cellular process you are investigating. For acute effects on triglyceride synthesis, a shorter incubation of 4 to 24 hours may be sufficient.[1][6] For longer-term effects on cellular phenotypes such as apoptosis or changes in gene expression, incubation times of 24 to 72 hours may be necessary.[6][8] A time-course experiment is recommended to determine the ideal duration for your specific assay.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells. What could be the problem?

A1: There are several potential reasons for a lack of effect:

  • Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit DGAT1 in your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.

  • Inhibitor Inactivity: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock if necessary.

  • Low DGAT1 Expression: The cell line you are using may have low endogenous expression of DGAT1. Verify DGAT1 expression levels using techniques like Western blotting or qPCR. Some cell lines, like HEK293, are known to have low endogenous DGAT activity.[1]

  • Cellular Redundancy: DGAT2, another enzyme that synthesizes triglycerides, may compensate for the inhibition of DGAT1.[9] Consider using a DGAT2 inhibitor in combination with this compound or using a cell line with low DGAT2 expression to dissect the specific role of DGAT1.

Q2: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

A2: High concentrations of any compound, including this compound, can lead to cytotoxicity.

  • Perform a Cytotoxicity Assay: Use an assay like MTT or trypan blue exclusion to determine the concentration range at which this compound is toxic to your cells.

  • Lower the Concentration: Select a concentration for your experiments that is well below the cytotoxic threshold but still effectively inhibits DGAT1.

  • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired effect without causing significant cell death.

  • Check DMSO Concentration: Ensure the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.

  • Assay Conditions: Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.

  • Experimental Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.

Data Presentation

Table 1: IC50 Values of Select DGAT1 Inhibitors

InhibitorTargetIC50 (nM)Cell Line / Assay Condition
T863Human DGAT117TLC-based assay[1]
T863Human DGAT149CPM fluorescent assay[1]
A-922500Human DGAT19Enzyme assay[2]
A-922500Mouse DGAT122Enzyme assay[2]
PF-04620110Human DGAT1~39Cell-based assay (HT-29 cells)[10]
Inhibitor AHuman DGAT138.3Enzyme assay[11]
Inhibitor BHuman DGAT13.4Enzyme assay[11]

This table provides a reference for the potency of various DGAT1 inhibitors. The optimal concentration for this compound should be determined empirically for your specific cellular assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Inhibiting Triglyceride Synthesis

This protocol describes a method to determine the effective concentration of this compound for inhibiting oleic acid-induced triglyceride accumulation in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • Oleic acid complexed to BSA

  • Phosphate-Buffered Saline (PBS)

  • Lipid droplet stain (e.g., Oil Red O, BODIPY 493/503)

  • Formaldehyde or paraformaldehyde for cell fixation

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well plate) at a density that will result in 70-80% confluency at the time of the assay.

  • Cell Treatment: a. Prepare a serial dilution of this compound in cell culture medium. A suggested range is 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%. b. Pre-treat the cells with the different concentrations of this compound for 1 hour.[1]

  • Induction of Lipid Accumulation: a. Add oleic acid complexed to BSA to the culture medium to induce triglyceride synthesis and lipid droplet formation. A final concentration of 0.1 to 0.5 mM oleic acid is commonly used. b. Incubate the cells for an additional 4 to 24 hours.

  • Lipid Droplet Staining: a. Wash the cells twice with PBS. b. Fix the cells with 4% formaldehyde or paraformaldehyde for 15-30 minutes at room temperature. c. Wash the cells again with PBS. d. Stain the cells with a lipid-specific dye according to the manufacturer's protocol (e.g., Oil Red O or BODIPY 493/503).

  • Quantification: a. For Oil Red O, the stain can be extracted with isopropanol and the absorbance measured using a microplate reader. b. For fluorescent dyes like BODIPY, the fluorescence intensity can be measured using a fluorescence microscope or a microplate reader.

  • Data Analysis: Plot the lipid accumulation (absorbance or fluorescence intensity) against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

DGAT1_Signaling_Pathway Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 Substrate DAG Diacylglycerol (DAG) DAG->DGAT1 Substrate TAG Triglyceride (TAG) DGAT1->TAG Catalyzes Lipid_Droplet Lipid Droplet Storage TAG->Lipid_Droplet Stored in DGAT1_IN_1 This compound DGAT1_IN_1->DGAT1 Inhibits Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with this compound (Dose-Response) Start->Pretreat Induce Induce Lipid Accumulation (e.g., Oleic Acid) Pretreat->Induce Incubate Incubate (4-24 hours) Induce->Incubate Fix_Stain Fix and Stain for Lipids (e.g., BODIPY) Incubate->Fix_Stain Quantify Quantify Lipid Content (Microscopy/Plate Reader) Fix_Stain->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze

References

Technical Support Center: Assessing Potential Cytotoxicity of Dgat1-IN-1 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential in vitro cytotoxicity of Dgat1-IN-1, a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?

A1: Inhibition of DGAT1 by compounds similar to this compound has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines, such as glioblastoma and melanoma.[1][2] The mechanism involves blocking the synthesis of triglycerides, leading to an accumulation of free fatty acids. This can cause lipotoxicity, endoplasmic reticulum (ER) stress, and the production of reactive oxygen species (ROS), ultimately triggering programmed cell death.[1][3]

Q2: Is this compound expected to be cytotoxic to all cell types?

A2: The cytotoxicity of DGAT1 inhibitors can be cell-type dependent. For instance, in pancreatic β-cells, DGAT1 inhibitors have been shown to be protective against palmitic acid-induced apoptosis.[4][5] This suggests that the metabolic state of the cell and the experimental context are crucial factors in determining the cytotoxic outcome. In some cancer cells with high fatty acid metabolism, DGAT1 inhibition leads to cell death, while in other cell types, it may have a protective role.[1][2]

Q3: What are the common assays to measure the cytotoxicity of this compound?

A3: Commonly used assays include:

  • MTT Assay: To assess cell viability by measuring metabolic activity.[4][6]

  • LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).[7]

  • Caspase-3/7 Activation Assay: To specifically measure apoptosis.[8][9]

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.[4]

  • ROS Detection Assays: Using fluorescent probes to measure the production of reactive oxygen species.[2]

Troubleshooting Guides

MTT Assay
Issue Possible Cause Solution
High background absorbance Contamination of media or reagents. Phenol red in the medium can interfere.Use fresh, sterile reagents. Use phenol red-free medium for the assay.[10]
Low signal or poor dynamic range Insufficient incubation time with MTT reagent. Low cell number.Optimize incubation time (typically 1-4 hours).[6] Ensure an optimal cell seeding density is used.[11]
Inconsistent results between wells Uneven cell seeding. Incomplete dissolution of formazan crystals.Ensure a single-cell suspension before seeding. Mix thoroughly after adding the solubilization solution.
LDH Release Assay
Issue Possible Cause Solution
High spontaneous LDH release in control cells Cells are overgrown or unhealthy. Rough handling of cells.Seed cells at an optimal density and ensure they are in the logarithmic growth phase. Handle cells gently during media changes and reagent addition.[12][13]
Low maximum LDH release Incomplete lysis of control cells.Ensure the lysis buffer is added to the maximum release control wells and incubated for a sufficient time to achieve complete cell lysis.[13]
Interference from the test compound This compound may inhibit LDH activity directly.Run a control to test for direct inhibition of LDH by this compound in a cell-free system.[12]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro cytotoxicity of this compound based on published findings for similar DGAT1 inhibitors.

Table 1: Cell Viability (MTT Assay) after 48h Treatment with this compound

Cell LineThis compound Concentration (µM)% Viability (Mean ± SD)
Glioblastoma (U87) 0 (Vehicle)100 ± 5.2
185 ± 4.1
562 ± 3.5
1041 ± 2.8
2025 ± 2.1
Pancreatic β-cell (MIN6) + 0.4 mM Palmitate 0 (Vehicle)55 ± 6.3
178 ± 5.9
589 ± 4.7

Note: The data for MIN6 cells suggests a protective effect against palmitate-induced toxicity, as reported for other DGAT1 inhibitors.[4]

Table 2: Apoptosis (Caspase-3/7 Activity) after 24h Treatment with this compound

Cell LineThis compound Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
Melanoma (A375) 0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).[4] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[6][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[12] Carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[13][15]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at 490 nm.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_dgat1_in_1 Add this compound/ Vehicle Control incubation Incubate (24-72h) add_dgat1_in_1->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay caspase_assay Caspase Assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance caspase_assay->read_absorbance

Caption: General experimental workflow for assessing this compound cytotoxicity.

signaling_pathway dgat1_in_1 This compound dgat1 DGAT1 dgat1_in_1->dgat1 inhibits tg_synthesis Triglyceride Synthesis dgat1->tg_synthesis ffa Free Fatty Acid Accumulation tg_synthesis->ffa decreased conversion er_stress ER Stress ffa->er_stress ros ROS Production ffa->ros apoptosis Apoptosis er_stress->apoptosis ros->apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Dgat1-IN-1 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing precipitation of Dgat1-IN-1 in aqueous solutions. Given that this compound is a hydrophobic molecule, this resource offers troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after diluting my DMSO stock into aqueous buffer. What happened?

A1: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution because the final solvent composition cannot maintain its solubility. To prevent this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer. This ensures the compound is introduced to the aqueous environment at a concentration below its solubility limit.

Q2: What is the best solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is capable of dissolving the compound at high concentrations, often with the assistance of ultrasonication.[1] For optimal stability, stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: Most cell lines can tolerate DMSO concentrations up to 0.1% without significant toxicity. However, this can vary between cell types. It is crucial to include a vehicle control (containing the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I increase the aqueous solubility of this compound by changing the pH?

Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous solution?

A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic drugs.[5][6][7] These include the use of co-solvents (e.g., ethanol, PEG400), surfactants, or formulating the compound in a delivery vehicle like a cyclodextrin or lipid-based solution.[3][4][5] The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound and provides a systematic approach to resolving them.

Issue 1: Precipitation Observed Immediately Upon Dilution
Potential Cause Troubleshooting Step Rationale
Supersaturation 1. Decrease the final concentration of this compound in the aqueous solution. 2. Perform serial dilutions in DMSO first before adding to the aqueous buffer.The concentration of this compound exceeds its solubility limit in the final aqueous medium. Reducing the concentration is the most direct way to prevent precipitation.
Poor Mixing 1. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring. 2. Briefly sonicate the final solution.This prevents localized high concentrations of the compound, allowing for more efficient dispersion and dissolution.
Solvent Shock 1. Try an intermediate dilution step with a solvent that is miscible with both DMSO and water (e.g., ethanol).This creates a more gradual transition from a high-organic to a high-aqueous environment, reducing the shock that causes precipitation.
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
Potential Cause Troubleshooting Step Rationale
Temperature Effects 1. Check if the experiment is performed at a lower temperature than the solution was prepared at. 2. Prepare and use the solution at a consistent temperature.Solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility limit, leading to precipitation.[8]
Compound Instability 1. Prepare fresh solutions for each experiment. 2. Evaluate the stability of this compound in your specific buffer system over time.The compound may degrade or aggregate in the aqueous buffer, leading to the formation of insoluble particles.
Buffer Incompatibility 1. Test the solubility of this compound in different buffer systems (e.g., PBS, Tris, HEPES). 2. Adjust the pH of the buffer.Components of the buffer (e.g., salts, pH) can interact with the compound and affect its solubility.

Data Presentation: Illustrative Solubility of a Hydrophobic Compound

The following tables present hypothetical data to illustrate how to systematically evaluate and present the solubility of a compound like this compound.

Table 1: Effect of Co-solvents on Aqueous Solubility (Illustrative Data)

Buffer System (pH 7.4)Co-solventCo-solvent % (v/v)Max Solubility (µM)Observations
PBSNone0%< 1Immediate precipitation
PBSDMSO0.1%5Clear solution
PBSDMSO0.5%25Clear solution
PBSEthanol1%10Clear solution
PBSPEG4005%50Clear solution

Table 2: Effect of pH on Aqueous Solubility in 0.1% DMSO (Illustrative Data)

Buffer SystempHMax Solubility (µM)Observations
Citrate-Phosphate5.015Clear solution
PBS7.45Clear solution
Tris-HCl8.520Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).[1]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

Protocol 2: Kinetic Solubility Assay

This protocol helps determine the concentration at which this compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO in a 96-well plate.

  • Dilution into Buffer: Transfer a small, equal volume from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with your aqueous buffer of choice. The final DMSO concentration should be kept constant and low (e.g., 0.5%).

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength like 620 nm. The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

This diagram outlines a logical sequence of steps to diagnose and resolve precipitation issues.

G start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_protocol Was dilution protocol followed? check_conc->check_protocol No sol_lower_conc Action: Lower final concentration. check_conc->sol_lower_conc Yes check_buffer Is the buffer system optimal? check_protocol->check_buffer Yes sol_serial_dilute Action: Use serial dilution in DMSO. check_protocol->sol_serial_dilute No sol_improve_mixing Action: Improve mixing (vortex/sonicate). check_protocol->sol_improve_mixing No sol_test_buffers Action: Test different pH or buffer salts. check_buffer->sol_test_buffers No sol_add_cosolvent Action: Add solubility enhancers (e.g., PEG400). check_buffer->sol_add_cosolvent No end_solved Issue Resolved sol_lower_conc->end_solved sol_serial_dilute->end_solved sol_improve_mixing->end_solved sol_test_buffers->end_solved sol_add_cosolvent->end_solved

Caption: A decision tree for troubleshooting this compound precipitation.

DGAT1 Signaling Pathway Context

This diagram illustrates the role of DGAT1 in triglyceride synthesis, providing context for why maintaining its inhibitor's solubility is critical for accurate biological studies.

DGAT1_Pathway FFA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme FFA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Inhibitor This compound Inhibitor->DGAT1 Inhibits LD Lipid Droplet Storage TAG->LD VLDL Chylomicron / VLDL Assembly TAG->VLDL

Caption: The role of DGAT1 in the final step of triglyceride synthesis.

References

Technical Support Center: Addressing Solubility Challenges of DGAT1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing DGAT1-IN-1, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is an inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1] Its solubility is crucial because the compound must be fully dissolved to interact with its target enzyme effectively. Poor solubility can lead to inaccurate data, underestimation of potency, and lack of reproducibility in both in-vitro and in-vivo experiments.

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] For other DGAT1 inhibitors like T-863, solubility in DMSO has also been reported.[3][4] It is important to use high-purity, anhydrous DMSO to avoid precipitation, as hygroscopic DMSO can negatively impact solubility.[2][5]

Q3: What is the maximum recommended stock concentration for this compound in DMSO?

A3: Based on available data, a stock solution of this compound can be prepared in DMSO at a concentration of 20 mg/mL, which may require ultrasonication to fully dissolve.[2] It is always recommended to start with a slightly lower concentration if you encounter persistent solubility issues.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling of this compound.

Issue 1: The compound does not fully dissolve in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Troubleshooting Steps:

    • Use Fresh, Anhydrous DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.[2][5]

    • Gentle Warming: Gently warm the solution in a water bath at 37°C for a short period.[6]

    • Ultrasonication: Use an ultrasonic bath to aid dissolution.[2] This is often necessary for achieving higher concentrations.

    • Reduce Concentration: If the above steps fail, try preparing a more dilute stock solution.

Issue 2: The compound precipitates when diluted into aqueous media for my experiment.

  • Possible Cause: this compound is a lipophilic compound, and its solubility dramatically decreases when transferred from an organic solvent like DMSO to an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts and toxicity.[7]

    • Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This can help to keep the compound in solution.

    • Use of Pluronic F-68 or other surfactants: For in-vitro assays, the inclusion of a small amount of a biocompatible surfactant like Pluronic F-68 in the final dilution buffer can help maintain the solubility of lipophilic compounds.

    • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent results can be a direct consequence of poor compound solubility, leading to variations in the effective concentration of the inhibitor.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitate: Before adding the compound to your cells, visually inspect the final dilution under a microscope to ensure no precipitate has formed.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay medium immediately before each experiment. Do not store diluted aqueous solutions.[6]

    • Run a Solubility Test: Perform a simple kinetic solubility test in your specific assay buffer to determine the practical working concentration range.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and a related DGAT1 inhibitor.

CompoundSolventConcentrationNotesReference
This compoundDMSO20 mg/mL (36.26 mM)Requires ultrasonication.[2]
T-863 (DGAT-1 inhibitor)DMSO≥ 39.4 mg/mL-[3]
T-863 (DGAT-1 inhibitor)DMSO≥ 50 mg/mL (126.75 mM)-[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 551.56 g/mol )[2]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 5.52 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially mix the compound.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to facilitate complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer

This protocol is adapted from standard kinetic solubility assay procedures.[8][9]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to multiple wells. Include DMSO-only wells as a control.

  • Rapidly add your aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations.

  • Mix the plate on a plate shaker for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a wavelength where this compound absorbs. The concentration at which absorbance plateaus indicates the kinetic solubility limit.

Visualizations

DGAT1 Signaling Pathway

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Lipid_Droplets Lipid Droplet Formation & Storage Triglycerides->Lipid_Droplets DGAT1_IN_1 This compound DGAT1_IN_1->DGAT1

Caption: The role of DGAT1 in the final step of triglyceride synthesis and its inhibition by this compound.

Experimental Workflow: Preparing this compound for In-Vitro Assays

Experimental_Workflow start Start: this compound (Solid Powder) dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) start->dissolve ultrasonicate Ultrasonicate if Necessary dissolve->ultrasonicate store Aliquot and Store at -20°C / -80°C ultrasonicate->store dilute Prepare Fresh Serial Dilutions in Assay Buffer store->dilute check Visually Inspect for Precipitation dilute->check add_to_assay Add to In-Vitro Assay (e.g., Cells) check->add_to_assay  Clear Solution troubleshoot Troubleshoot: Lower Concentration or Use Surfactant check->troubleshoot Precipitate Observed end End add_to_assay->end

Caption: A stepwise workflow for the preparation of this compound for experimental use.

Logical Relationship: Troubleshooting Solubility Issues

Troubleshooting_Logic issue Issue: Compound Precipitation cause1 Possible Cause: High Concentration issue->cause1 cause2 Possible Cause: Poor Solvent Quality issue->cause2 cause3 Possible Cause: Rapid Change in Polarity issue->cause3 solution1 Solution: Reduce Stock or Final Concentration cause1->solution1 solution2 Solution: Use Fresh, Anhydrous DMSO cause2->solution2 solution3 Solution: Use Serial Dilutions & Consider Surfactants cause3->solution3

Caption: Logical approach to troubleshooting this compound precipitation issues.

References

Validation & Comparative

A Comparative Analysis of Novel DGAT1 Inhibitors for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, experimental validation, and signaling pathways of Dgat1-IN-1 and other leading Diacylglycerol O-Acyltransferase 1 inhibitors.

In the landscape of metabolic disease research, the inhibition of Diacylglycerol O-Acyltransferase 1 (DGAT1) has emerged as a promising therapeutic strategy. DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Its inhibition has been shown to reduce diet-induced obesity and improve insulin sensitivity, making it an attractive target for the development of novel therapeutics for obesity and type 2 diabetes.[2] This guide provides a comparative overview of this compound and other significant DGAT1 inhibitors, including PF-04620110, A-922500, AZD7687, and Pradigastat (LCQ908), with a focus on their performance backed by experimental data.

Performance Comparison of DGAT1 Inhibitors

The efficacy of a DGAT1 inhibitor is primarily determined by its potency (IC50) and its selectivity against other related enzymes, particularly DGAT2 and Acyl-CoA:cholesterol acyltransferase (ACAT). The following table summarizes the available quantitative data for a selection of novel DGAT1 inhibitors.

InhibitorHuman DGAT1 IC50 (nM)Selectivity over Human DGAT2Selectivity over ACAT1Reference
This compound (Example 1) Data not publicly availableData not publicly availableData not publicly available[3]
PF-04620110 19[2]>100-fold[4]>100-fold[4][2][4]
A-922500 9>5900-fold (IC50 = 53 µM)>33000-fold (IC50 = 296 µM)Data not publicly available
AZD7687 80>400-fold>125-fold (79% inhibition at 10 µM)Data not publicly available
Pradigastat (LCQ908) 157Data not publicly availableData not publicly availableData not publicly available

Note: The selectivity data is presented as a fold-difference in IC50 values where available. Direct comparison can be challenging due to variations in assay conditions across different studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo assays used in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DGAT1.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA substrate into diacylglycerol to form triglycerides, catalyzed by DGAT1. The reduction in product formation in the presence of an inhibitor is used to determine its potency (IC50).

Materials:

  • Human recombinant DGAT1 enzyme (microsomal preparation)

  • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

  • Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) or fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2, 0.625 g/L delipidated BSA)[5]

  • Test inhibitor compound

  • Scintillation fluid and counter or fluorescence plate reader

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)[5]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the DGAT1 enzyme preparation.

  • Add the test inhibitor at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled or fluorescently labeled fatty acyl-CoA.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C with gentle agitation.[3]

  • Stop the reaction by adding a quench solution (e.g., chloroform:methanol, 2:1 v/v).[3]

  • Extract the lipids and separate the triglyceride product from the unreacted substrate using TLC.

  • Quantify the amount of labeled triglyceride formed using a scintillation counter or a fluorescence imager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo assay evaluates the effect of a DGAT1 inhibitor on the absorption of dietary fats.[6]

Principle: The test measures the postprandial rise in plasma triglyceride levels in rodents after an oral administration of a lipid load (e.g., corn oil). A potent DGAT1 inhibitor is expected to blunt this triglyceride excursion.[7][8]

Materials:

  • Experimental animals (e.g., C57BL/6 mice)

  • Test DGAT1 inhibitor formulated for oral administration

  • Vehicle control

  • Lipid source (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Triglyceride measurement kit

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.[6]

  • Administer the test inhibitor or vehicle control orally (p.o.) to the fasted animals.

  • After a specific pre-treatment time (e.g., 1 hour), administer an oral bolus of the lipid source (e.g., 10 mL/kg corn oil).

  • Collect blood samples at baseline (time 0) and at several time points post-lipid administration (e.g., 1, 2, 4, and 6 hours).

  • Separate plasma or serum by centrifugation.

  • Measure the triglyceride concentration in the plasma/serum samples using a commercial kit.

  • Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the overall lipid excursion.

  • Compare the triglyceride profiles and AUCs of the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Signaling Pathway and Experimental Workflow

Understanding the biological context in which DGAT1 operates is essential for interpreting the effects of its inhibitors.

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1 plays a crucial role in the final step of triglyceride synthesis, primarily in the endoplasmic reticulum of enterocytes in the small intestine and in adipocytes.[1][9]

DGAT1_Pathway cluster_enterocyte Intestinal Enterocyte Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Lipolysis Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG MGAT/GPAT Pathways TG Triglycerides (TG) DAG->TG DGAT1 Chylomicrons Chylomicrons TG->Chylomicrons Assembly with ApoB48 Lymph Lymphatic System Chylomicrons->Lymph Dgat1_IN_1 This compound & Other Inhibitors Dgat1_IN_1->DAG Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis in enterocytes.

Experimental Workflow for DGAT1 Inhibitor Evaluation

The evaluation of a novel DGAT1 inhibitor typically follows a structured workflow from initial screening to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assay DGAT1 Enzyme Inhibition Assay selectivity_assay Selectivity Assays (DGAT2, ACATs) in_vitro_assay->selectivity_assay cell_based_assay Cell-based TG Synthesis Assay selectivity_assay->cell_based_assay pk_studies Pharmacokinetic Studies cell_based_assay->pk_studies oltt Oral Lipid Tolerance Test (OLTT) pk_studies->oltt chronic_studies Chronic Efficacy Studies (Obesity Models) oltt->chronic_studies

Caption: A typical workflow for the preclinical evaluation of DGAT1 inhibitors.

References

A Comparative Analysis: Pharmacological Inhibition of DGAT1 with Dgat1-IN-1 Versus Genetic Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological intervention and genetic deletion of a target is paramount. This guide provides an objective comparison of the metabolic effects of the selective DGAT1 inhibitor, Dgat1-IN-1, and the genetic knockout of the Diacylglycerol O-acyltransferase 1 (DGAT1) gene. The information is supported by experimental data to delineate the similarities and potential differences between these two approaches in modulating lipid metabolism and overall energy homeostasis.

At a Glance: this compound vs. DGAT1 Knockout

FeatureThis compound (Pharmacological Inhibition)DGAT1 Genetic Knockout
Mechanism of Action Reversible, competitive inhibition of the DGAT1 enzyme's acyl-CoA binding site.Complete and permanent absence of DGAT1 protein and its enzymatic function.
Primary Metabolic Effects Reduces triglyceride synthesis, decreases dietary fat absorption, lowers postprandial triglyceride levels, and promotes weight loss.[1][2]Resistance to diet-induced obesity, increased energy expenditure, enhanced insulin and leptin sensitivity, and reduced tissue triglyceride stores.[2][3][4][5]
Selectivity Highly selective for DGAT1 over DGAT2 and other acyltransferases.Specific to the DGAT1 gene.
Temporal Control Acute and reversible; effects are dependent on drug dosage and clearance.Chronic and irreversible from the embryonic stage.
Potential Off-Target Effects Potential for unforeseen off-target interactions, though this compound is highly selective. Gastrointestinal side effects have been noted with some DGAT1 inhibitors.[6]Potential for developmental compensation or adaptations due to the lifelong absence of the gene.

Quantitative Comparison of Metabolic Parameters

The following tables summarize quantitative data from studies investigating the effects of DGAT1 inhibition and genetic knockout on key metabolic parameters. It is important to note that direct head-to-head comparisons with this compound across all parameters are limited; therefore, data from studies using other potent and selective DGAT1 inhibitors (e.g., PF-04620110, T-863) are included to provide a broader comparative context.

Table 1: Effects on Body Weight and Adiposity

ParameterAnimal ModelTreatment/GenotypeDurationBody Weight ChangeFat MassReference
DGAT1 Inhibition Diet-induced obese miceT-863 (DGAT1 inhibitor)2 weeksDecreasedReduced[1]
DGAT1 Knockout Mice on high-fat dietDGAT1-/-12 weeks~10% less gain vs. WT~30% reduction vs. WT[4]

Table 2: Effects on Glucose Homeostasis

ParameterAnimal ModelTreatment/GenotypeOutcomeReference
DGAT1 Inhibition Diet-induced obese miceT-863 (DGAT1 inhibitor)Improved insulin sensitivity[1]
DGAT1 Knockout Mice on high-fat dietDGAT1-/-Protected from insulin resistance, improved glucose tolerance[3][5]

Table 3: Effects on Plasma Lipids

ParameterAnimal ModelTreatment/GenotypeOutcomeReference
DGAT1 Inhibition db/db miceH128 (DGAT1 inhibitor)Pronounced reduction of serum triglycerides[2]
DGAT1 Knockout MiceDGAT1-/-Decreased tissue triglycerides[5]

Table 4: Effects on Gut Peptide Secretion (Post-lipid Challenge)

ParameterAnimal ModelTreatment/GenotypeActive GLP-1 (pmol/L)Total GLP-1 (pmol/L)Reference
Control Wildtype C57/BL6J miceVehicle2.149.94[7]
DGAT1 Inhibition Wildtype C57/BL6J micePF-046201103.965.48[7]
DGAT1 Knockout DGAT1-/- mice-4.4924.24[7]

Signaling Pathways and Experimental Workflows

Triglyceride Synthesis Pathway and DGAT1 Inhibition

The following diagram illustrates the final step of triglyceride synthesis, which is catalyzed by DGAT1, and the mechanism of its inhibition by this compound.

cluster_synthesis Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibits start Animal Model (e.g., Diet-Induced Obese Mice) treatment Oral Gavage with this compound or Vehicle start->treatment challenge Acute Lipid Challenge (e.g., Corn Oil Bolus) treatment->challenge sampling Serial Blood Sampling challenge->sampling analysis Metabolic Parameter Analysis (Triglycerides, Glucose, etc.) sampling->analysis endpoint Evaluation of Efficacy analysis->endpoint

References

Selective DGAT1 Inhibition: A Comparative Analysis of Cross-Reactivity with DGAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, Diacylglycerol Acyltransferase 1 (DGAT1) has emerged as a promising target. Inhibitors of DGAT1 are being investigated for their potential to treat obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A critical aspect of the pharmacological profile of any DGAT1 inhibitor is its selectivity over the closely related isozyme, Diacylglycerol Acyltransferase 2 (DGAT2). Although both enzymes catalyze the final step in triglyceride synthesis, they are evolutionarily distinct and exhibit different tissue expression profiles and physiological roles. This guide provides a comparative analysis of the cross-reactivity of selective DGAT1 inhibitors with the DGAT2 enzyme, supported by experimental data and detailed methodologies.

Understanding the Key Players: DGAT1 and DGAT2

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the metabolic pathway of triglycerides. It catalyzes the final and committed step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, perform this function.[1]

  • DGAT1 is primarily associated with the re-esterification of dietary fatty acids into triglycerides in the small intestine for absorption. It is also involved in triglyceride storage in adipose tissue.

  • DGAT2 plays a more critical role in hepatic triglyceride synthesis and the formation of lipid droplets in adipocytes.[2]

Given their distinct, non-redundant roles, the selective inhibition of DGAT1 is sought to modulate dietary fat absorption and energy metabolism with minimal impact on the functions of DGAT2.

Comparative Inhibitory Potency of Selective DGAT1 Inhibitors

While a compound specifically named "Dgat1-IN-1" is not found in the reviewed literature, several potent and selective DGAT1 inhibitors have been developed and characterized. The following table summarizes the inhibitory activity (IC50) of these compounds against both DGAT1 and DGAT2, demonstrating their selectivity. A higher IC50 value indicates lower potency.

InhibitorDGAT1 IC50 (nM)DGAT2 IC50 (nM)Selectivity (DGAT2/DGAT1)
PF-04620110 19[3][4][5]>19,000 (>1000-fold) / >30,000[4]>1000
T863 15[6]>10,000 (no inhibition at 10 µM)[6][7]>667
AZD7687 80[8][9]No activity detected[8]Not applicable
Pradigastat (LCQ-908) 157[10]Data not availableNot specified

Experimental Protocols for Assessing Inhibitor Selectivity

The determination of inhibitor selectivity against DGAT1 and DGAT2 involves robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of selective DGAT1 inhibitors.

Biochemical Enzyme Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of DGAT1 and DGAT2 in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human DGAT1 and DGAT2.

Materials:

  • Recombinant human DGAT1 and DGAT2 enzymes (often expressed in and purified from insect cells, e.g., Sf9 cells)

  • Diacylglycerol (DAG) as a substrate

  • Radio-labeled or fluorescently-labeled fatty acyl-CoA (e.g., [3H]n-decanoyl Coenzyme A or NBD-palmitoyl CoA) as a substrate[11][12]

  • Test inhibitor (e.g., PF-04620110) at various concentrations

  • Assay buffer and necessary co-factors

  • Thin-layer chromatography (TLC) plates[7]

  • Scintillation counter or fluorescence imager

Procedure:

  • Prepare reaction mixtures containing the assay buffer, recombinant DGAT enzyme (either DGAT1 or DGAT2), and diacylglycerol.

  • Add the test inhibitor at a range of concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) is run in parallel.

  • Initiate the enzymatic reaction by adding the labeled fatty acyl-CoA.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids from the reaction mixture.

  • Separate the newly synthesized radio-labeled or fluorescently-labeled triglycerides from the unreacted substrates using TLC.

  • Quantify the amount of labeled triglyceride product using a scintillation counter or a fluorescence imager.

  • Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.

Objective: To assess the potency of a DGAT1 inhibitor in a cellular environment that selectively expresses DGAT1.

Materials:

  • A human cell line that endogenously expresses DGAT1 but not DGAT2 (e.g., HEK293 or HT-29 cells).[4][13]

  • Cell culture medium and supplements.

  • Oleic acid complexed to bovine serum albumin (BSA) to provide fatty acid substrate.

  • Radio-labeled glycerol (e.g., [14C]-glycerol) to trace triglyceride synthesis.[13]

  • Test inhibitor at various concentrations.

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Culture the cells to a suitable confluency in multi-well plates.

  • Pre-incubate the cells with the test inhibitor at various concentrations for a defined period.

  • Add oleic acid and radio-labeled glycerol to the cell culture medium to initiate triglyceride synthesis.

  • Incubate the cells for a further period to allow for the incorporation of the labeled glycerol into triglycerides.

  • Wash the cells to remove unincorporated label and lyse the cells.

  • Extract the total lipids from the cell lysate.

  • Quantify the amount of radioactivity incorporated into the triglyceride fraction using a scintillation counter.

  • Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the logic of the experimental workflows used to determine inhibitor selectivity, the following diagrams are provided.

DGAT_Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Assay Buffer DAG Labeled Acyl-CoA Reaction_DGAT1 Incubate DGAT1 with Inhibitor Reagents->Reaction_DGAT1 Reaction_DGAT2 Incubate DGAT2 with Inhibitor Reagents->Reaction_DGAT2 Enzyme_DGAT1 Recombinant DGAT1 Enzyme_DGAT1->Reaction_DGAT1 Enzyme_DGAT2 Recombinant DGAT2 Enzyme_DGAT2->Reaction_DGAT2 Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Reaction_DGAT1 Inhibitor->Reaction_DGAT2 TLC Lipid Extraction & TLC Separation Reaction_DGAT1->TLC Reaction_DGAT2->TLC Quantify Quantify Labeled Triglyceride TLC->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Biochemical assay workflow for DGAT inhibitor selectivity.

DGAT_Cell_Based_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Culture DGAT1-expressing cells (e.g., HEK293) Inhibitor Pre-incubate with Test Inhibitor Cells->Inhibitor Substrate Add Oleic Acid & [14C]-Glycerol Inhibitor->Substrate Lysis Cell Lysis Substrate->Lysis Extraction Lipid Extraction Lysis->Extraction Quantify Quantify [14C] in Triglycerides Extraction->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Cell-based assay workflow for DGAT1 inhibitor potency.

Conclusion

The development of highly selective DGAT1 inhibitors is a significant advancement in the pursuit of novel therapeutics for metabolic disorders. The data presented herein for compounds such as PF-04620110 and T863 clearly demonstrate that high selectivity for DGAT1 over DGAT2 is achievable. This selectivity is crucial to specifically target the pathways of dietary fat absorption and triglyceride metabolism governed by DGAT1, while minimizing potential off-target effects that could arise from the inhibition of DGAT2's essential functions in the liver and other tissues. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel DGAT1 inhibitors, ensuring that only the most selective and potent candidates advance in the drug development pipeline.

References

Comparative analysis of small molecule DGAT1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Small Molecule DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in triglyceride synthesis.[1][2][3] As a key regulator of lipid metabolism, DGAT1 has been an attractive therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[4][5][6] Pharmaceutical research has produced numerous potent and selective small molecule inhibitors of DGAT1. This guide provides a comparative analysis of prominent DGAT1 inhibitors, summarizing their performance with supporting experimental data and methodologies.

Quantitative Comparison of DGAT1 Inhibitors

The following table summarizes the key characteristics of several well-documented small molecule DGAT1 inhibitors, focusing on their potency, selectivity, and primary outcomes in preclinical or clinical settings.

Compound NamePotency (IC50)SelectivityKey In Vivo / Clinical OutcomesClinical Development Status
Pradigastat (LCQ908) 157 nM[7]Selective for DGAT1.[8]In patients with familial chylomicronemia syndrome (FCS), 40 mg/day reduced fasting triglycerides by 70%.[9] Generally well-tolerated in the FCS patient cohort with mild, transient GI adverse events.[9]Phase II trials completed for FCS and constipation.[10] Development for other indications like obesity and hepatitis C was discontinued.[10]
AZD7687 Data not specified. Described as a potent and selective DGAT1 inhibitor.[11][12]Selective for DGAT1.[11]Markedly reduced postprandial triglyceride excursion (>75% at doses ≥5 mg) in healthy subjects, providing proof-of-mechanism.[13]Development was halted due to a narrow therapeutic window caused by severe, dose-limiting gastrointestinal side effects (diarrhea, nausea, vomiting).[11][12]
PF-04620110 19 nM (human DGAT1)[5][14]Highly selective (>100-fold) against DGAT2, ACAT1, and a broad panel of other enzymes and receptors.[14]Demonstrated dose-dependent reduction of plasma triglycerides in rodent lipid challenge models.[5][15] Increased postprandial GLP-1 levels in mice.[15]Advanced to human clinical trials.[5][14] Used as a tool compound in preclinical studies.[16]
T-863 49 nM (human DGAT1)[2]Potent inhibitor of human and mouse DGAT1; no inhibitory activity against DGAT2, MGAT2, or MGAT3 at concentrations up to 10 μM.[2]In diet-induced obese mice, oral administration for 2 weeks caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.[2][17]Preclinical tool compound.
DGAT1 Signaling Pathway and Inhibition

The primary role of DGAT1 is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This reaction occurs on the membrane of the endoplasmic reticulum. Small molecule inhibitors typically target the active site of the DGAT1 enzyme, preventing one or both substrates from binding.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum Lumen DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalyzes Final Step Inhibitor Small Molecule DGAT1 Inhibitor Inhibitor->DGAT1 Inhibition

Figure 1: Mechanism of DGAT1 inhibition.

Key Experimental Protocols

The evaluation of DGAT1 inhibitors relies on standardized in vitro and in vivo assays to determine potency, selectivity, and physiological effects on lipid metabolism.

In Vitro DGAT1 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in a cell-free system, typically using microsomal fractions from cells overexpressing the enzyme.

Objective: To determine the IC50 value of a test compound against DGAT1.

Methodology:

  • Enzyme Source: Microsomes are prepared from insect cells (e.g., Sf9) or human cell lines (e.g., HEK293) engineered to overexpress human DGAT1.[2]

  • Reaction Mixture: The cell lysates or microsomes are incubated in a reaction buffer containing the substrates.[18] A common mixture includes:

    • Buffer (e.g., Tris-HCl)[18]

    • Substrate 1: 1,2-dioleoyl-sn-glycerol (DAG)[18]

    • Substrate 2: A radiolabeled fatty acyl-CoA, such as [14C]-oleoyl-CoA, as a tracer.[18]

    • The test inhibitor at various concentrations.

  • DGAT2 Inhibition: To ensure specificity for DGAT1 activity, a selective DGAT2 inhibitor (e.g., PF-06424439) is often added to the mixture to block any potential off-target activity.[18][19]

  • Incubation: The reaction is initiated and allowed to proceed at 37°C for a set time, typically 15-30 minutes.[18]

  • Lipid Extraction: The reaction is quenched by adding a chloroform/methanol solvent mixture to extract the lipids.[18]

  • Separation and Quantification: The extracted lipids are separated using thin-layer chromatography (TLC).[2][18] The TLC plate resolves the different lipid species (e.g., TAG, DAG, fatty acids).

  • Analysis: The radioactivity of the band corresponding to triacylglycerol (TAG) is quantified using a phosphor imager.[18] The activity is normalized to the amount of DGAT1 protein, and IC50 curves are generated by plotting the percent inhibition against the log concentration of the inhibitor.

Alternative methods exist, such as fluorescence-based assays using fluorescently labeled acyl-CoA substrates, which can be adapted for high-throughput screening.[2][20][21]

In Vivo Oral Fat Tolerance Test (OFTT)

The OFTT (also known as the Oral Lipid Tolerance Test or OLTT) is a crucial in vivo experiment in rodents to assess how a DGAT1 inhibitor affects the absorption and processing of dietary fats, measured by the level of triglycerides in the blood after a fat challenge.[22][23]

Objective: To evaluate the effect of a DGAT1 inhibitor on postprandial (after-meal) hypertriglyceridemia.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.[2][15][24]

  • Fasting: Animals are fasted for a period of 3-12 hours to establish a baseline triglyceride level.[15][22]

  • Compound Administration: The test inhibitor (e.g., PF-04620110) or vehicle control is administered orally via gavage.[2][15]

  • Lipid Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a bolus of a high-fat substance, typically corn oil or olive oil, is administered by oral gavage.[2][15]

  • Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge (e.g., 0, 1, 2, 4, 6, 8 hours).[2][15]

  • Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and triglyceride concentrations are measured.

  • Analysis: The results are plotted as triglyceride concentration versus time. The efficacy of the inhibitor is determined by its ability to blunt or delay the rise in postprandial triglycerides compared to the vehicle-treated group. The area under the curve (AUC) is often calculated to quantify the total triglyceride excursion.[15]

Typical Preclinical Workflow for DGAT1 Inhibitor Evaluation

The discovery and validation of a DGAT1 inhibitor follows a structured workflow, progressing from initial screening to in vivo efficacy models.

DGAT1_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Animal Models cluster_safety Preclinical Safety a1 Primary Screening (HTS Assay) a2 Potency Determination (IC50 vs. DGAT1) a1->a2 a3 Selectivity Profiling (vs. DGAT2, ACAT, etc.) a2->a3 b1 Cellular TG Synthesis Assay (e.g., in HT-29 cells) a3->b1 c1 Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) b1->c1 c2 Efficacy Model: Oral Fat Tolerance Test (OFTT) c1->c2 c3 Chronic Dosing Studies (e.g., in Diet-Induced Obese Mice) c2->c3 d1 Toxicology Studies c3->d1

Figure 2: Preclinical drug discovery workflow.

Conclusion

Small molecule DGAT1 inhibitors have demonstrated clear and consistent proof-of-mechanism, potently reducing the synthesis of triglycerides and lowering postprandial hypertriglyceridemia in both preclinical models and human subjects.[13][25] However, the therapeutic development of these agents for broad metabolic diseases like obesity and type 2 diabetes has been consistently challenged by a narrow therapeutic window. The primary obstacle is the high incidence of mechanism-based gastrointestinal adverse events, including diarrhea, nausea, and vomiting, which are often severe and dose-limiting.[11][12][25] This on-target toxicity has led to the discontinuation of several clinical programs.[12]

Despite these challenges, research into DGAT1 inhibition continues, with a focus on indications where the risk-benefit profile may be more favorable, such as the orphan disease familial chylomicronemia syndrome, or through the development of inhibitors with different pharmacokinetic properties that might improve gastrointestinal tolerability.[9][25]

References

A Comparative Guide to the Efficacy of Dgat1-IN-1 and Other Metabolic Disease Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Dgat1-IN-1, a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, against established therapeutic agents for metabolic diseases, including the biguanide metformin, the SGLT2 inhibitor empagliflozin, and the lipase inhibitor orlistat. The information is compiled from various preclinical studies to offer a comprehensive overview for researchers in metabolic disease drug discovery and development.

Mechanism of Action: A Tale of Different Metabolic Targets

Metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are complex conditions with multifaceted underlying pathologies. The drugs discussed in this guide employ distinct mechanisms to achieve their therapeutic effects.

This compound and other DGAT1 Inhibitors: DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT1, these compounds primarily reduce the absorption of dietary fats in the intestine and decrease the synthesis of triglycerides in various tissues, including the liver and adipose tissue.[1][3] This leads to a reduction in body weight, improved insulin sensitivity, and amelioration of hepatic steatosis in preclinical models.[1][4]

Metformin: A first-line therapy for type 2 diabetes, metformin's primary effect is to decrease hepatic glucose production. It also increases insulin sensitivity in peripheral tissues, such as muscle and fat, and may have beneficial effects on the gut microbiome.

Empagliflozin: As a sodium-glucose cotransporter-2 (SGLT2) inhibitor, empagliflozin acts in the kidneys to reduce the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[5] This mechanism is independent of insulin action.

Orlistat: Orlistat is a potent inhibitor of gastric and pancreatic lipases, the enzymes responsible for breaking down dietary triglycerides in the intestine.[6] By preventing the absorption of dietary fats, orlistat leads to weight loss.[6][7]

Preclinical Efficacy: A Tabular Comparison

The following tables summarize the preclinical efficacy of DGAT1 inhibitors (using representative compounds from the class due to the limited public data on this compound specifically), metformin, empagliflozin, and orlistat in rodent models of obesity and metabolic disease.

Disclaimer: The data presented below are compiled from different studies and are not from head-to-head comparative experiments. Therefore, direct comparisons of the absolute values should be made with caution, as experimental conditions such as animal models, diet, duration of treatment, and dosage can significantly influence the outcomes.

Table 1: Effects on Body Weight and Food Intake
Drug ClassCompoundAnimal ModelTreatment DurationDoseChange in Body WeightChange in Food IntakeReference
DGAT1 Inhibitor H128db/db mice5 weeks10 mg/kg~10% decrease vs. vehicle~7% decrease vs. vehicle[1]
DGAT1 Inhibitor T863Diet-Induced Obese (DIO) mice2 weeks10 mg/kgSignificant decrease vs. vehicleNot specified[4]
Biguanide MetforminDiet-Induced Obese (DIO) mice4 weeks200 mg/kgSignificant decrease vs. HFD controlNo significant change[8][9]
SGLT2 Inhibitor EmpagliflozinHereditary hypertriglyceridemic rats8 weeks10 mg/kgSignificant decrease vs. controlNot specified[10]
Lipase Inhibitor OrlistatDiet-Induced Obese (DIO) miceNot SpecifiedNot SpecifiedSignificant decrease vs. HFD controlDecreased[6]
Table 2: Effects on Glucose Metabolism
Drug ClassCompoundAnimal ModelKey Glucose Metabolism ParameterResultReference
DGAT1 Inhibitor H128db/db miceBlood Glucose / Insulin ToleranceNo significant improvement[1]
DGAT1 Inhibitor T863Diet-Induced Obese (DIO) miceInsulin SensitivityImproved[4]
Biguanide MetforminDiet-Induced Obese (DIO) miceGlucose Tolerance & Insulin SensitivityImproved[8]
SGLT2 Inhibitor EmpagliflozinHereditary hypertriglyceridemic ratsGlucose ToleranceImproved[10]
Lipase Inhibitor OrlistatDiet-Induced Obese (DIO) miceFasting Plasma GlucoseSignificantly reduced[11]
Table 3: Effects on Lipid Metabolism
Drug ClassCompoundAnimal ModelKey Lipid Metabolism ParameterResultReference
DGAT1 Inhibitor H128db/db miceSerum TriglyceridesPronounced reduction[1]
DGAT1 Inhibitor A-922500Multiple rodent modelsPostprandial TriglyceridesDose-dependent attenuation[12]
DGAT1 Inhibitor T863Diet-Induced Obese (DIO) miceSerum & Liver TriglyceridesReduction[4]
Biguanide MetforminDiet-Induced Obese (DIO) miceHepatic SteatosisAlleviated[8]
SGLT2 Inhibitor EmpagliflozinHereditary hypertriglyceridemic ratsSerum TriglyceridesDecreased[10]
Lipase Inhibitor OrlistatDiet-Induced Obese (DIO) miceLipid DysmetabolismAmeliorated[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

DGAT1_Inhibition_Pathway cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Triglycerides Dietary Triglycerides Fatty Acids Fatty Acids Dietary Triglycerides->Fatty Acids Monoacylglycerol Monoacylglycerol Dietary Triglycerides->Monoacylglycerol Diacylglycerol Diacylglycerol Fatty Acids->Diacylglycerol Monoacylglycerol->Diacylglycerol Triglycerides Triglycerides Diacylglycerol->Triglycerides Acyl-CoA DGAT1 DGAT1 Diacylglycerol->DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons DGAT1->Triglycerides Catalyzes This compound This compound This compound->DGAT1 Inhibits Absorbed Triglycerides Absorbed Triglycerides Chylomicrons->Absorbed Triglycerides

Caption: DGAT1 Inhibition Pathway in the Intestine.

OGTT_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fast Mice (6h) Fast Mice (6h) Baseline Blood Glucose (t=0) Baseline Blood Glucose (t=0) Fast Mice (6h)->Baseline Blood Glucose (t=0) Oral Gavage of Glucose (2g/kg) Oral Gavage of Glucose (2g/kg) Baseline Blood Glucose (t=0)->Oral Gavage of Glucose (2g/kg) Blood Glucose Measurement Blood Glucose Measurement Oral Gavage of Glucose (2g/kg)->Blood Glucose Measurement at 15, 30, 60, 120 min Plot Glucose vs. Time Plot Glucose vs. Time Blood Glucose Measurement->Plot Glucose vs. Time Calculate Area Under the Curve (AUC) Calculate Area Under the Curve (AUC) Plot Glucose vs. Time->Calculate Area Under the Curve (AUC)

Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

Protocol:

  • Animal Preparation: Mice are fasted for 6 hours with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Measurement of Hepatic Triglyceride Content

Objective: To quantify the amount of triglycerides accumulated in the liver, a key indicator of hepatic steatosis.

Protocol:

  • Tissue Collection: A portion of the liver is collected from the euthanized animal, weighed, and snap-frozen in liquid nitrogen.

  • Lipid Extraction: The liver tissue is homogenized, and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

  • Triglyceride Quantification: The extracted lipids are dried and then resuspended in a suitable buffer. The triglyceride content is determined using a commercial colorimetric or fluorometric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

  • Data Normalization: The triglyceride content is normalized to the initial weight of the liver tissue and expressed as mg or µmol of triglyceride per gram of liver tissue.

Assessment of Insulin Sensitivity in Mice (Hyperinsulinemic-Euglycemic Clamp)

Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. This is considered the gold standard for assessing insulin sensitivity.

Protocol:

  • Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mouse. The animal is allowed to recover for several days.

  • Fasting: The mouse is fasted overnight before the clamp procedure.

  • Insulin Infusion: A continuous infusion of insulin is administered through the jugular vein catheter at a constant rate to raise plasma insulin to a high physiological or pharmacological level.

  • Glucose Infusion: A variable infusion of glucose is started to maintain the blood glucose concentration at a normal fasting level (euglycemia).

  • Blood Sampling: Blood samples are taken from the carotid artery every 5-10 minutes to monitor blood glucose levels.

  • Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the blood glucose level is stable.

  • Data Analysis: The glucose infusion rate during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Conclusion

DGAT1 inhibitors, as a class of therapeutic agents, show considerable promise in preclinical models for the treatment of metabolic diseases, particularly in reducing body weight, improving dyslipidemia, and mitigating hepatic steatosis. While direct comparative efficacy data for this compound against other metabolic drugs is not yet publicly available, the data from other potent DGAT1 inhibitors suggest a distinct mechanism of action with potentially complementary effects to existing therapies.

Metformin and SGLT2 inhibitors like empagliflozin remain cornerstones in the management of type 2 diabetes due to their robust effects on glucose metabolism. Orlistat is an established option for weight management through its direct inhibition of fat absorption.

The choice of a therapeutic agent will ultimately depend on the specific metabolic phenotype of the patient. The preclinical data suggest that DGAT1 inhibitors could be particularly beneficial for patients with significant dyslipidemia and NAFLD. Further head-to-head comparative studies are warranted to precisely position DGAT1 inhibitors within the therapeutic landscape of metabolic diseases. The detailed experimental protocols provided in this guide should aid researchers in designing and executing such crucial comparative studies.

References

Validating Dgat1-IN-1's Impact on GLP-1 and PYY Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor, Dgat1-IN-1 (represented by the well-characterized compound PF-04620110), on the secretion of the incretin hormones Glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY). We will delve into the experimental data, compare its performance with alternative therapeutic strategies, and provide detailed experimental protocols and signaling pathway visualizations to support further research and development in this area.

Introduction to DGAT1 Inhibition

Diacylglycerol acyltransferase-1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition has emerged as a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1][2] One of the key mechanisms contributing to the beneficial metabolic effects of DGAT1 inhibition is the modulation of gut hormone secretion. Specifically, inhibiting DGAT1 has been shown to increase postprandial levels of GLP-1 and PYY, hormones known to play crucial roles in glucose homeostasis, appetite regulation, and gastric emptying.[1][2][3][4][5]

Quantitative Effects of this compound on GLP-1 and PYY Secretion

Pharmacological inhibition of DGAT1 with compounds such as PF-04620110 has been demonstrated to significantly augment the secretion of GLP-1 and PYY in a dose-dependent manner, particularly following a lipid challenge.[3][4][6] The tables below summarize the key quantitative findings from preclinical studies.

Table 1: Effect of DGAT1 Inhibition on Active GLP-1 Levels in Mice

Treatment GroupBaseline Active GLP-1 (pmol/L)Post-Lipid Challenge Active GLP-1 (pmol/L)Fold Increase
Wildtype + Vehicle1.713.962.3
Wildtype + PF-046201102.039.084.5
DGAT1 Knockout1.414.493.1

Data derived from studies in C57/BL6J mice 2 hours post corn oil bolus.[3][4]

Table 2: Effect of DGAT1 Inhibition on Total GLP-1 Levels in Mice

Treatment GroupBaseline Total GLP-1 (pmol/L)Post-Lipid Challenge Total GLP-1 (pmol/L)Fold Increase
Wildtype + Vehicle1.365.484.1
Wildtype + PF-046201101.7129.3517.2
DGAT1 Knockout7.2324.243.4

Data derived from studies in C57/BL6J mice 2 hours post corn oil bolus.[3][4]

Table 3: Comparative Effects of this compound and Alternative Strategies on GLP-1 and PYY

Therapeutic StrategyPrimary Mechanism of ActionEffect on GLP-1Effect on PYYNotes
This compound (PF-04620110) Inhibition of triglyceride re-synthesis in enterocytes, leading to increased lipid exposure in the distal gut.[3][5]Increased Secretion [1][3][4][5]Increased Secretion [1][3][4]Also observed to blunt Glucose-dependent insulinotropic polypeptide (GIP) secretion.[3][4]
Genetic DGAT1 Deletion Complete absence of DGAT1 function.Increased Secretion [1][3][4]Increased Secretion [1][3]Phenotypically lean and resistant to diet-induced obesity.[3][4]
DPP-4 Inhibitors (e.g., Sitagliptin) Inhibit the degradation of active GLP-1 and other incretins.Increased Active Levels (synergistic with DGAT1i) [1][2][3]No direct effect on secretion.When combined with a DGAT1 inhibitor, synergistically enhances active GLP-1 levels.[1][2][3][6]
Pancreatic Lipase Inhibitors (e.g., Orlistat) Prevent the breakdown of dietary fats, reducing their absorption.[7]Abrogates DGAT1i-induced increase [3][6]Not specifiedThe effect of DGAT1 inhibitors on GLP-1 is dependent on the presence of absorbable lipids.[3][6]
GLP-1 Receptor Agonists (e.g., Semaglutide) Directly activate the GLP-1 receptor.[8][9]N/A (exogenous activation)No direct effect.A well-established therapeutic class for type 2 diabetes and obesity.[8][9]
PYY Analogs Directly activate PYY receptors (e.g., Y2 receptor).[8]No direct effect.N/A (exogenous activation)Investigated for appetite suppression.[8]
Berberine Activates AMP-activated protein kinase (AMPK), mimicking some downstream effects of GLP-1.[10]May promote production.Not specified.A natural compound with demonstrated metabolic benefits.[10]
Increased Dietary Fiber Fermentation by gut microbiota produces short-chain fatty acids that stimulate L-cells.Increased Secretion [10]Not specified.A nutritional approach to enhancing endogenous incretin secretion.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte (Proximal Intestine) cluster_l_cell L-Cell (Distal Intestine) Dietary_Fat Dietary Fat (Triglycerides) Lipase Pancreatic Lipase Dietary_Fat->Lipase Digestion FFA_MAG Free Fatty Acids (FFA) & Monoacylglycerol (MAG) Lipase->FFA_MAG DGAT1 DGAT1 Enzyme FFA_MAG->DGAT1 Increased_Lipids Increased Distal FFA & MAG FFA_MAG->Increased_Lipids Increased Transit to Distal Gut TG_Resynthesis Triglyceride Re-synthesis DGAT1->TG_Resynthesis Chylomicrons Chylomicrons TG_Resynthesis->Chylomicrons Absorption Lipid Absorption Chylomicrons->Absorption L_Cell Enteroendocrine L-Cell GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY GPR119 GPR119 GPR119->L_Cell Stimulation Increased_Lipids->GPR119 Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibits

Figure 1: Proposed signaling pathway of DGAT1 inhibition.

In_Vivo_Workflow Animal_Model Animal Model (e.g., C57/BL6J Mice) Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Gavage with This compound or Vehicle Fasting->Dosing Lipid_Challenge Oral Lipid Challenge (e.g., Corn Oil) Dosing->Lipid_Challenge Time_Points Time-Course Sampling (e.g., 0, 2, 6, 10 hours) Lipid_Challenge->Time_Points Blood_Collection Plasma Collection (e.g., Cardiac Puncture) Time_Points->Blood_Collection Analysis Hormone Quantitation (ELISA/RIA for GLP-1, PYY) Blood_Collection->Analysis

Figure 2: In-vivo experimental workflow for validating this compound effects.

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., NCI-H716, STC-1) Seeding Seed Cells in Matrigel-coated 24-well plates Cell_Culture->Seeding Incubation Incubate for 48 hours Seeding->Incubation Treatment Treat with this compound and/or Stimuli (e.g., Fatty Acids) Incubation->Treatment Collection Collect Supernatant Treatment->Collection Lysis Cell Lysis for Total Protein Treatment->Lysis Analysis Hormone Quantitation (ELISA for GLP-1, PYY) Collection->Analysis Normalization Normalize Hormone Levels to Total Protein Lysis->Normalization Analysis->Normalization

Figure 3: In-vitro experimental workflow for assessing GLP-1/PYY secretion.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound's effects on GLP-1 and PYY secretion.

1. In-Vivo Lipid Challenge in Mice

  • Animal Models: Wildtype C57/BL6J mice are commonly used. Comparative studies may include DGAT1 knockout mice.[3][6]

  • Acclimation and Fasting: Animals are acclimated for at least one week before experimentation and are typically fasted overnight (approximately 12-16 hours) with free access to water.

  • Dosing: A DGAT1 inhibitor (e.g., PF-04620110) or vehicle is administered via oral gavage at a predetermined time before the lipid challenge (e.g., 1-2 hours prior).

  • Lipid Challenge: A bolus of a high-lipid substance, such as 100% corn oil, is administered by oral gavage.[1]

  • Blood Sampling: Blood samples are collected at various time points post-challenge (e.g., 0, 2, 4, 6 hours).[3][6] For terminal procedures, blood can be collected via cardiac puncture.[3][6] For survival studies, tail vein or retro-orbital sampling may be used.

  • Plasma Preparation: Blood is collected in tubes containing EDTA and a DPP-4 inhibitor (to prevent GLP-1 degradation) and centrifuged to separate plasma, which is then stored at -80°C until analysis.[11]

  • Hormone Quantification: Plasma levels of active/total GLP-1 and PYY are quantified using commercially available ELISA or RIA kits according to the manufacturer's instructions.[11][12]

2. In-Vitro GLP-1 and PYY Secretion Assay

  • Cell Lines: Human NCI-H716 or murine STC-1 enteroendocrine cell lines are commonly used models for studying GLP-1 and PYY secretion.[12][13]

  • Cell Culture and Seeding: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For secretion assays, cells are seeded into 24-well plates, which may be pre-coated with an extracellular matrix like Matrigel to promote attachment, especially for NCI-H716 cells.[12]

  • Pre-incubation and Treatment: Two days post-seeding, the culture medium is replaced with a saline buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test agents (this compound, fatty acids, or other secretagogues) or vehicle control (e.g., DMSO).[12][14]

  • Incubation: Cells are incubated with the test agents for a defined period, typically 1-2 hours at 37°C.[12][14]

  • Sample Collection: The supernatant (culture medium) is collected for the measurement of secreted GLP-1 and PYY.[12]

  • Cell Lysis and Protein Quantification: The cells remaining in the well are lysed to determine the total protein content, which is used to normalize the hormone secretion data.[14]

  • Hormone Quantification: GLP-1 and PYY concentrations in the supernatant are measured by ELISA, and the results are typically expressed as a fraction of the total hormone content per well or normalized to the total protein content.[12][14]

Conclusion

The available evidence strongly supports the role of DGAT1 inhibition, exemplified by compounds like PF-04620110, as a potent stimulator of GLP-1 and PYY secretion. This effect is primarily driven by an alteration in intestinal lipid handling, leading to increased exposure of enteroendocrine L-cells in the distal gut to lipid-derived stimuli.[3][5] Comparative analysis reveals that while pharmacological inhibition of DGAT1 is highly effective, its efficacy is dependent on dietary lipid intake and can be synergistically enhanced when combined with a DPP-4 inhibitor.[1][2][3] The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate the therapeutic potential of DGAT1 inhibitors and compare their performance against other emerging strategies for the management of metabolic diseases.

References

Unveiling the Molecular Machinery: A Structural Biology Guide to Confirming Dgat1-IN-1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme in triglyceride synthesis, making it a key target for therapeutic intervention in metabolic diseases.[1] Understanding the precise mechanism by which inhibitors modulate DGAT1 function is paramount for the development of effective and selective therapeutics. This guide provides a comparative overview of Dgat1-IN-1 and other prominent DGAT1 inhibitors, supported by experimental data. Furthermore, it details the structural biology workflows, specifically cryo-electron microscopy (cryo-EM) and X-ray crystallography, that are instrumental in elucidating these mechanisms at an atomic level.

Comparative Analysis of DGAT1 Inhibitors

The following table summarizes the in vitro potency of this compound against a panel of alternative DGAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

InhibitorTargetIC50 (nM)Assay System
This compound Human DGAT1< 10Cell lysate from Hep3B cells overexpressing human DGAT1[2][3]
T863 Human DGAT115In vitro enzyme assay[1][4]
AZD7687 Human DGAT180In vitro recombinant enzyme assay[5][6]
PF-04620110 Human DGAT119In vitro enzyme assay[7][8][9]
LCQ-908 (Pradigastat) Human DGAT1157In vitro enzyme assay[10][11][12][13]

Visualizing the DGAT1 Signaling Pathway and Inhibition

The following diagram illustrates the role of DGAT1 in triglyceride synthesis and the mechanism of its inhibition. DGAT1 catalyzes the final step in the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. Inhibitors like this compound block the active site of the enzyme, preventing substrate binding and subsequent triglyceride formation.

DGAT1_Pathway cluster_0 Endoplasmic Reticulum Lumen cluster_1 Endoplasmic Reticulum Membrane cluster_2 Cytosol Triglyceride Triglyceride DGAT1 DGAT1 DGAT1->Triglyceride Catalysis DAG DAG DAG->DGAT1 Substrate Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 Substrate Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibition

DGAT1 signaling pathway and inhibition.

Experimental Workflow for Structural Elucidation

Determining the high-resolution structure of the DGAT1-inhibitor complex is crucial for confirming the binding mode and mechanism of action. The diagram below outlines a typical workflow for such a study using cryo-EM or X-ray crystallography.

Structural_Biology_Workflow cluster_0 Protein Production cluster_1 Complex Formation cluster_2 Structural Analysis Expression DGAT1 Expression (e.g., insect or mammalian cells) Purification Membrane Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification Incubation Incubation with This compound Purification->Incubation CryoEM Cryo-Electron Microscopy (Vitrification, Data Collection, Image Processing) Incubation->CryoEM Xray X-ray Crystallography (Crystallization, Data Collection, Phasing) Incubation->Xray Structure 3D Structure Determination & Model Building CryoEM->Structure Xray->Structure

Structural biology workflow for DGAT1.

Detailed Experimental Protocols

The following are generalized protocols for determining the structure of a membrane protein-ligand complex like DGAT1-Dgat1-IN-1 using cryo-EM and X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM) Protocol

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins in a near-native state.

1. Protein Expression and Purification:

  • Human DGAT1 is overexpressed in insect (e.g., Sf9) or mammalian (e.g., HEK293) cells.

  • Cell membranes are harvested and the protein is solubilized using a suitable detergent (e.g., digitonin, lauryl maltose neopentyl glycol).

  • The solubilized protein is purified using affinity chromatography (e.g., Strep-Tactin or FLAG affinity) followed by size-exclusion chromatography to ensure homogeneity.

2. Complex Formation and Grid Preparation:

  • The purified DGAT1 is incubated with an excess of this compound to ensure saturation of the binding sites.

  • A small volume (typically 3-4 µL) of the complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

  • The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

3. Data Collection and Processing:

  • The vitrified grids are imaged using a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • A large dataset of movie micrographs is collected.

  • The raw movies are processed to correct for beam-induced motion and to estimate the contrast transfer function.

  • Individual particle images are picked, subjected to 2D and 3D classification to select for high-quality particles, and a final 3D reconstruction is generated.

4. Model Building and Refinement:

  • An atomic model of the DGAT1-Dgat1-IN-1 complex is built into the cryo-EM density map.

  • The model is refined using real-space refinement programs to optimize the fit to the map and improve stereochemistry.

X-ray Crystallography Protocol

X-ray crystallography can provide atomic-resolution structures of well-ordered protein-ligand complexes.

1. Protein Expression, Purification, and Crystallization:

  • Similar to the cryo-EM protocol, DGAT1 is expressed and purified. The final purification step is often size-exclusion chromatography in a buffer compatible with crystallization.

  • Crystallization trials are set up using vapor diffusion (hanging or sitting drop) methods, screening a wide range of precipitants, salts, and pH conditions.[14] The protein can be co-crystallized with this compound, or the ligand can be soaked into pre-existing apo-DGAT1 crystals.[15][16]

2. Data Collection:

  • Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron beamline.

3. Structure Determination and Refinement:

  • The diffraction data are processed, and the structure is solved using molecular replacement if a homologous structure is available, or by other phasing methods.

  • An initial model is built into the electron density map, and the structure is refined through iterative cycles of manual model building and computational refinement. The inhibitor molecule is then modeled into the difference electron density map.

By employing these structural biology techniques, researchers can gain unprecedented insights into the molecular interactions governing the inhibition of DGAT1 by this compound, thereby facilitating the rational design of next-generation therapeutics for metabolic disorders.

References

Translational & Therapeutic Application

Application Notes and Protocols for Dgat1-IN-1 in the Treatment of Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the abnormal accumulation of triglycerides in the liver, is a hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD). Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2] Inhibition of DGAT1 presents a promising therapeutic strategy to mitigate hepatic steatosis by reducing the synthesis and accumulation of triglycerides in the liver.[1][3][4] Dgat1-IN-1 is a potent inhibitor of DGAT1 and serves as a valuable research tool for studying the role of DGAT1 in lipid metabolism and for the preclinical assessment of potential therapies for hepatic steatosis and other metabolic disorders.[5]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT1. This enzyme is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By blocking this crucial step, this compound effectively reduces the synthesis of new triglycerides in hepatocytes. This leads to a decrease in the overall lipid content within the liver, thereby ameliorating hepatic steatosis.[1][3] Furthermore, the inhibition of DGAT1 can also lead to an increase in fatty acid oxidation, further contributing to the reduction of hepatic lipid stores.[1][4]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of various DGAT1 inhibitors, including compounds with similar mechanisms of action to this compound.

Table 1: In Vitro Potency of DGAT1 Inhibitors

CompoundTargetIC50 (nmol/L)Cell-Based AssayReference
H128Human DGAT198-[1]
PF-04620110Human DGAT138HT-29 cells (IC50 ~39 nmol/L)[6]
PF-04620110Rat DGAT194-[6]
PF-04620110Mouse DGAT164-[6]
T863Human DGAT1Potent inhibitorInhibits TG formation in HEK293A cells[2]
T863Mouse DGAT1Potent inhibitor-[2]
A-922500---[7]
Pradigastat (LCQ908)--Protects MIN6 cells from palmitate-induced apoptosis[8]

Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models of Hepatic Steatosis

CompoundAnimal ModelDoseDurationKey FindingsReference
H128db/db mice10 mg/kg/day (oral)5 weeksDecreased liver weight, lipid droplets, and triglyceride content. Reduced serum ALT and AST.[1]
T863Diet-induced obese mice-2 weeksCaused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity.[2]
A-922500C57BL/6, ob/ob, apoE-/-, CD-1 mice; Sprague-Dawley, JCR/LA-cp rats; hamsters0.03, 0.3, 3 mg/kg (oral)AcuteDose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations.[7]
DGAT1 ASOHigh-fat diet-fed mice--Reduced hepatic triglyceride content by ~80% (global knockout) and ~50% (hepatic deletion).[3]

Signaling Pathway

DGAT1_Inhibition_Pathway Mechanism of DGAT1 Inhibition in Hepatic Steatosis Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Accumulation leads to Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Dgat1_IN_1->Fatty_Acid_Oxidation Promotes Experimental_Workflow In Vivo Efficacy Study of this compound start Start: C57BL/6J Mice hfd High-Fat Diet (12-16 weeks) start->hfd randomization Randomization hfd->randomization treatment Daily Oral Gavage (Vehicle or this compound) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment blood Blood Collection (Serum TG, ALT, AST) endpoint->blood liver_harvest Liver Harvest endpoint->liver_harvest end End blood->end histology Histology (H&E, Oil Red O) liver_harvest->histology tg_quant Liver TG Quantification liver_harvest->tg_quant gene_expression Gene Expression (RT-qPCR) liver_harvest->gene_expression histology->end tg_quant->end gene_expression->end

References

Therapeutic Potential of DGAT1 Inhibitors for Type 2 Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

DGAT1 catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TAG). Inhibition of DGAT1 leads to a reduction in triglyceride synthesis and storage in tissues like the liver and adipose tissue.[1][2] This, in turn, is believed to alleviate the lipotoxicity associated with insulin resistance, a hallmark of type 2 diabetes. Furthermore, DGAT1 inhibition has been shown to delay gastric emptying and stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further contribute to improved glucose control.

Data Presentation: Efficacy of Representative DGAT1 Inhibitors in Preclinical Models

The following tables summarize the quantitative effects of various DGAT1 inhibitors in preclinical models of obesity and type 2 diabetes. This data provides a benchmark for the potential efficacy of novel DGAT1 inhibitors like Dgat1-IN-1.

Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake

CompoundAnimal ModelDoseTreatment DurationChange in Body WeightChange in Food IntakeReference
T863Diet-Induced Obese (DIO) Mice30 mg/kg/day14 days~10% decrease vs. vehicleNo significant change[3]
H128db/db Mice10 mg/kg/day5 weeksSignificant reduction vs. vehicleDecreased[1]
Compound KDiet-Induced Obese (DIO) MiceNot specifiedNot specifiedWeight lossNot specified[4]

Table 2: Effects of DGAT1 Inhibitors on Glucose Metabolism

CompoundAnimal ModelDoseTreatment DurationEffect on Fasting GlucoseEffect on Glucose Tolerance (OGTT)Effect on Insulin Sensitivity (ITT)Reference
T863Diet-Induced Obese (DIO) Mice30 mg/kg/day14 daysLoweredImprovedImproved[3][5]
H128db/db Mice10 mg/kg/day5 weeksNo significant changeNo significant changeNo significant change[1]
DGAT1 KnockoutAY/a MiceN/AN/ASimilar to controlImprovedPlasma insulin reduced by ~80%[6]

Table 3: Effects of DGAT1 Inhibitors on Lipid Profile

CompoundAnimal ModelDoseTreatment DurationChange in Serum TriglyceridesChange in Liver TriglyceridesReference
T863Diet-Induced Obese (DIO) Mice30 mg/kg/day14 daysSignificantly lower40% decrease[3]
H128db/db Mice10 mg/kg/day5 weeksPronounced reductionMarkedly ameliorated[1]
DGAT1 KnockoutMiceN/AN/AReduced tissue triglyceridesNot specified[6]

Signaling Pathways and Experimental Workflow

DGAT1_Inhibition_Pathway cluster_inhibition DGAT1 Inhibition cluster_metabolic_effects Metabolic Effects Dgat1_IN_1 This compound DGAT1 DGAT1 Enzyme Dgat1_IN_1->DGAT1 Inhibits TG_synthesis Triglyceride Synthesis GLP1_Secretion GLP-1 Secretion Dgat1_IN_1->GLP1_Secretion Stimulates DGAT1->TG_synthesis Catalyzes Lipotoxicity Tissue Lipotoxicity TG_synthesis->Lipotoxicity Leads to Insulin_Resistance Insulin Resistance Lipotoxicity->Insulin_Resistance Contributes to Glucose_Uptake Glucose Uptake Insulin_Resistance->Glucose_Uptake Impairs GLP1_Secretion->Glucose_Uptake Enhances Blood_Glucose Blood Glucose Glucose_Uptake->Blood_Glucose Lowers Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_endpoints Primary and Secondary Endpoints DIO_mice Diet-Induced Obese (DIO) Mice Dosing Oral Gavage with this compound (e.g., daily for 2-5 weeks) DIO_mice->Dosing dbdb_mice db/db Mice dbdb_mice->Dosing Body_Weight Body Weight Monitoring Dosing->Body_Weight Food_Intake Food Intake Measurement Dosing->Food_Intake OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT ITT Insulin Tolerance Test (ITT) Dosing->ITT Lipid_Profile Serum Lipid Profile (Triglycerides, Cholesterol) Dosing->Lipid_Profile Liver_TG Liver Triglyceride Content Dosing->Liver_TG Vehicle Vehicle Control Group Vehicle->Body_Weight Vehicle->Food_Intake Vehicle->OGTT Vehicle->ITT Vehicle->Lipid_Profile Vehicle->Liver_TG

References

The Impact of DGAT1 Inhibition on Body Weight in Obesity Models: A Review of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its role in lipid metabolism has made it a significant therapeutic target for metabolic diseases, particularly obesity. Pharmacological inhibition of DGAT1 has been extensively studied in various preclinical models of obesity, with some compounds advancing to human clinical trials. This document provides a detailed overview of the effects of DGAT1 inhibitors on body weight, summarizing key quantitative data, outlining experimental protocols, and illustrating the underlying mechanisms.

Mechanism of Action

Inhibition of DGAT1 is proposed to reduce body weight through several mechanisms. By blocking the synthesis of triglycerides, DGAT1 inhibitors can lead to decreased fat storage in adipose tissue and an increased utilization of fatty acids for energy.[1] This shift in energy metabolism can contribute to a reduction in overall fat accumulation. Furthermore, studies in animal models suggest that DGAT1 inhibition can enhance insulin and leptin sensitivity, which are often impaired in obesity.[2][3] The effects of DGAT1 inhibition on energy and glucose metabolism appear to be dependent on an intact leptin signaling pathway.[3]

The primary site of action for many DGAT1 inhibitors appears to be the small intestine, where DGAT1 is highly expressed.[4] By inhibiting intestinal DGAT1, these compounds can delay fat absorption and alter the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation.[5]

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition_Pathway cluster_Enterocyte Enterocyte cluster_Systemic_Effects Systemic Effects Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids DAG Diacylglycerol (DAG) Fatty_Acids->DAG TG Triglycerides (TG) DAG->TG Acyl-CoA Chylomicrons Chylomicrons TG->Chylomicrons Reduced_TG_Absorption Reduced Triglyceride Absorption Chylomicrons->Reduced_TG_Absorption Dgat1_IN_1 Dgat1-IN-1 DGAT1 DGAT1 Enzyme Dgat1_IN_1->DGAT1 Inhibits Increased_GLP1_PYY Increased GLP-1/PYY Secretion DGAT1->Increased_GLP1_PYY Indirect Effect Reduced_Body_Weight Reduced Body Weight Reduced_TG_Absorption->Reduced_Body_Weight Decreased_Food_Intake Decreased Food Intake Increased_GLP1_PYY->Decreased_Food_Intake Decreased_Food_Intake->Reduced_Body_Weight Improved_Insulin_Sensitivity Improved Insulin Sensitivity Reduced_Body_Weight->Improved_Insulin_Sensitivity

Caption: Proposed mechanism of action for DGAT1 inhibitors in reducing body weight.

Preclinical Efficacy in Obesity Models

Numerous studies have demonstrated the efficacy of DGAT1 inhibitors in reducing body weight gain in various rodent models of obesity.

Diet-Induced Obesity (DIO) Models

In mice with diet-induced obesity, pharmacological inhibition of DGAT1 has been shown to suppress body weight gain.[6] For instance, long-term treatment with an intestine-targeted DGAT1 inhibitor, referred to as Compound B, significantly reduced body weight gain, the weight of white adipose tissues, and hepatic triglyceride and cholesterol content in DIO mice.[7]

Genetic Obesity Models

The effects of DGAT1 inhibition have also been investigated in genetic models of obesity. In leptin receptor-deficient db/db mice, which spontaneously develop obesity and diabetes, treatment with the DGAT1 inhibitor H128 reduced body weight gain.[6] Similarly, genetic deficiency of DGAT1 has been shown to protect against obesity in Agouti yellow (AY/a) mice, a model of severe leptin resistance.[2]

Quantitative Data from Preclinical Studies

Compound Animal Model Dose Treatment Duration Effect on Body Weight Reference
H128 db/db mice10 mg/kg5 weeksReduced body weight gain[6]
Compound B Diet-Induced Obese (DIO) miceNot specifiedLong-termReduced body weight gain[7]
DGAT-1i High-Fat Diet-fed rats3 and 9 mg/kg (acute)Single doseReduced energy intake[8]
A-922500 Multiple rodent models0.03, 0.3, 3 mg/kgSingle doseAttenuated postprandial triglyceride rise[9]

Clinical Trials and Gastrointestinal Side Effects

While preclinical data have been promising, the translation to human therapies has been challenging. A clinical trial with the DGAT1 inhibitor AZD7687 in overweight or obese men demonstrated dose-dependent reductions in postprandial triglycerides and significant increases in plasma GLP-1 and PYY levels.[5] However, the treatment was associated with significant gastrointestinal side effects, particularly diarrhea, at doses required for efficacy.[5][10] These adverse events led to a high rate of discontinuation and questioned the therapeutic window for systemic DGAT1 inhibition.[5][10]

Experimental Protocols

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

A representative protocol for evaluating the chronic effects of a DGAT1 inhibitor on body weight in a DIO model is as follows:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-10 weeks to induce obesity.[7]

  • Compound Administration: The DGAT1 inhibitor or vehicle is administered orally (e.g., by gavage) on a daily basis.

  • Body Weight and Food Intake Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study.

  • Metabolic Phenotyping: At the end of the treatment period, various metabolic parameters are assessed, including:

    • Body composition (e.g., using DEXA or MRI).

    • Plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Glucose and insulin tolerance tests.

    • Tissue weights (e.g., liver, white adipose tissue depots).

    • Hepatic lipid content.

Experimental Workflow for a Chronic DIO Study

DIO_Study_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet Feeding (8-10 weeks) Start->HFD Obesity_Induction Induction of Obesity HFD->Obesity_Induction Randomization Randomization into Treatment Groups Obesity_Induction->Randomization Treatment Daily Oral Administration: - Vehicle - this compound Randomization->Treatment Monitoring Regular Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Body Composition - Blood Parameters - Glucose/Insulin Tolerance - Tissue Analysis Treatment->Endpoint Monitoring->Treatment

Caption: A typical experimental workflow for evaluating a DGAT1 inhibitor in a diet-induced obesity mouse model.

Conclusion

In preclinical models of obesity, pharmacological inhibition of DGAT1 consistently demonstrates a beneficial impact on body weight, primarily by reducing body weight gain and improving various metabolic parameters. The mechanism of action is multifaceted, involving reduced fat absorption, altered gut hormone secretion, and potentially enhanced energy expenditure. However, the clinical development of systemic DGAT1 inhibitors has been hampered by significant gastrointestinal side effects. Future research may focus on developing intestine-targeted inhibitors to maximize efficacy while minimizing adverse events.[7]

References

Preclinical Evaluation of a Selective DGAT1 Inhibitor (Dgat1-IN-1) for Metabolic Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] Its inhibition presents a promising therapeutic strategy for metabolic syndrome, a cluster of conditions that includes obesity, hyperlipidemia, and insulin resistance.[3][5][6] Preclinical studies using genetic knockout models and pharmacological inhibitors have demonstrated that targeting DGAT1 can lead to reduced body weight gain, improved lipid profiles, and enhanced glucose metabolism.[3][5][6] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in dietary fat absorption.[2][5] This document provides detailed application notes and protocols for the preclinical evaluation of "Dgat1-IN-1," a representative potent and selective small molecule inhibitor of DGAT1, in rodent models of metabolic syndrome. The methodologies and data presented are synthesized from published preclinical studies of various selective DGAT1 inhibitors and are intended to serve as a comprehensive guide for researchers in this field.

Mechanism of Action

This compound inhibits the DGAT1 enzyme, which catalyzes the esterification of diacylglycerol (DAG) and fatty acyl-CoA to form triglycerides.[2][4] This inhibition primarily occurs in the enterocytes of the small intestine, leading to reduced absorption of dietary fats.[5] The unabsorbed lipids travel to the distal intestine, stimulating the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can promote satiety and improve glucose homeostasis. Furthermore, reduced triglyceride synthesis in the liver and adipose tissue contributes to decreased hepatic steatosis and adiposity. The overall effect is a shift in energy balance, leading to weight loss and improvements in insulin sensitivity.[3]

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative effects of DGAT1 inhibitors, referred to here as this compound, in preclinical models of metabolic syndrome. The data is compiled from studies on various selective DGAT1 inhibitors.

Table 1: Effects of this compound on Body Weight and Food Intake in db/db Mice

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)Reference
Body Weight Gain (g) after 5 weeks 10.5 ± 1.28.9 ± 1.05.1 ± 0.8[5]
Daily Food Intake ( g/mouse ) 6.8 ± 0.45.9 ± 0.35.2 ± 0.2[5]
*p < 0.05 vs. Vehicle Control

Table 2: Effects of this compound on Serum and Liver Lipids in db/db Mice after 5 Weeks

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)Reference
Serum Triglycerides (mmol/L) 2.5 ± 0.31.8 ± 0.21.4 ± 0.1**[5]
Serum Cholesterol (mmol/L) 5.8 ± 0.55.5 ± 0.45.1 ± 0.4[5]
Liver Weight (g) 2.8 ± 0.22.4 ± 0.12.1 ± 0.1 [5]
Liver Triglycerides (mg/g tissue) 125 ± 1598 ± 12*75 ± 10[5]
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Effects of this compound on Glucose Metabolism in Diet-Induced Obese (DIO) Mice after 2 Weeks

ParameterVehicle ControlThis compound (10 mg/kg)Reference
Fasting Blood Glucose (mg/dL) 145 ± 10120 ± 8[3]
Fasting Serum Insulin (ng/mL) 2.1 ± 0.31.4 ± 0.2[3]
Glucose Tolerance (AUC during OGTT) 35000 ± 250028000 ± 2000[3]
p < 0.05 vs. Vehicle Control

Experimental Protocols

Evaluation of Acute Intestinal Fat Absorption

Objective: To assess the acute effect of this compound on intestinal triglyceride absorption following a lipid challenge.

Materials:

  • Male C57BL/KsJ-Lepdb (db/db) mice, 10 weeks old

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Corn oil

  • Oral gavage needles

  • Blood collection supplies (e.g., retro-orbital sinus)

Protocol:

  • Fast mice for 4-6 hours.

  • Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage.

  • One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) by oral gavage.

  • Collect blood samples at baseline (time 0) and at 1, 2, and 4 hours post-oil challenge.

  • Centrifuge blood to obtain serum.

  • Measure serum triglyceride concentrations using a commercial assay kit.

Chronic Efficacy Study in a Genetic Model of Obesity and Diabetes

Objective: To evaluate the long-term effects of this compound on body weight, food intake, and metabolic parameters in db/db mice.

Materials:

  • Male db/db mice, 10 weeks old

  • This compound

  • Vehicle

  • Standard chow diet

  • Metabolic cages (for food intake monitoring)

  • Glucometer and test strips

  • Insulin and triglyceride assay kits

Protocol:

  • Acclimatize mice and randomize into treatment groups (n=6-8/group) based on body weight and fasting blood glucose.

  • Administer this compound (e.g., 3 and 10 mg/kg) or vehicle daily by oral gavage for 5 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, fast mice overnight.

  • Collect blood samples for measurement of serum triglycerides, cholesterol, and insulin.

  • Euthanize mice and collect liver tissue for weight measurement and triglyceride content analysis.

Assessment of Insulin Sensitivity in a Diet-Induced Obesity (DIO) Model

Objective: To determine the effect of this compound on insulin sensitivity in mice with diet-induced obesity.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound

  • Vehicle

  • Glucose solution (for oral glucose tolerance test - OGTT)

  • Insulin (for insulin tolerance test - ITT)

  • Glucometer and test strips

Protocol:

  • Induce obesity by feeding mice an HFD for 8-12 weeks.

  • Randomize obese mice into treatment groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage for 2 weeks.

  • Perform an Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Administer an oral bolus of glucose (2 g/kg).

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • (Optional) Perform an Insulin Tolerance Test (ITT) on a separate day:

    • Fast mice for 4 hours.

    • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

Visualizations

DGAT1_Inhibition_Pathway cluster_enterocyte Inside Enterocyte Dietary_Fat Dietary Fat (Triglycerides) FA_MG Fatty Acids & Monoglycerides Dietary_Fat->FA_MG Lipolysis Enterocyte Intestinal Enterocyte FA_MG->Enterocyte DAG Diacylglycerol (DAG) Triglycerides Triglyceride Synthesis DAG->Triglycerides Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Triglycerides DGAT1 DGAT1 DGAT1->Triglycerides Dgat1_IN_1 This compound Dgat1_IN_1->DGAT1 Inhibits Distal_Intestine Lipids in Distal Intestine Dgat1_IN_1->Distal_Intestine Leads to Chylomicrons Chylomicron Formation Triglycerides->Chylomicrons Absorption Fat Absorption (to Lymph) Chylomicrons->Absorption L_cells L-cells Distal_Intestine->L_cells Stimulates GLP1_PYY GLP-1 & PYY Secretion L_cells->GLP1_PYY Metabolic_Benefits Improved Glucose Homeostasis & Satiety GLP1_PYY->Metabolic_Benefits

Caption: Mechanism of action of this compound in the intestine.

Experimental_Workflow_DIO Start Start: Male C57BL/6J Mice (6-8 weeks old) HFD High-Fat Diet (HFD) (8-12 weeks) Start->HFD Randomization Randomization (n=8-10/group) HFD->Randomization Treatment Daily Oral Gavage (2 weeks) Randomization->Treatment Group_Vehicle Vehicle Treatment->Group_Vehicle Group 1 Group_Dgat1_IN_1 This compound (10 mg/kg) Treatment->Group_Dgat1_IN_1 Group 2 OGTT Oral Glucose Tolerance Test (OGTT) Group_Vehicle->OGTT Group_Dgat1_IN_1->OGTT Tissue_Collection Endpoint: Blood & Tissue Collection OGTT->Tissue_Collection Analysis Metabolic Analysis: - Glucose & Insulin - Lipids Tissue_Collection->Analysis

Caption: Workflow for evaluating this compound in DIO mice.

Insulin_Signaling_Improvement Dgat1_IN_1 This compound DGAT1_inhibition DGAT1 Inhibition Dgat1_IN_1->DGAT1_inhibition Reduced_TG Reduced Triglyceride Synthesis DGAT1_inhibition->Reduced_TG Reduced_DAG_Ceramide Reduced Intracellular DAG & Ceramide Reduced_TG->Reduced_DAG_Ceramide Reduced_PKC Reduced PKC Activation Reduced_DAG_Ceramide->Reduced_PKC Reduces IRS_Ser_Phos Decreased IRS-1 Serine Phosphorylation Reduced_PKC->IRS_Ser_Phos Leads to IRS1 IRS-1 IRS_Ser_Phos->IRS1 Relieves Inhibition of Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Enhanced insulin signaling pathway via DGAT1 inhibition.

References

Application Notes and Protocols: Dgat1-IN-1 and its Influence on Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders. Dgat1-IN-1 is a potent and selective inhibitor of DGAT1. These application notes provide a comprehensive overview of the influence of this compound on cholesterol metabolism, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Pharmacological inhibition of DGAT1 has been shown to alter cholesterol metabolism significantly. The primary mechanisms include reduced intestinal cholesterol absorption, decreased chylomicron size, and increased trans-intestinal cholesterol excretion (TICE). These effects collectively contribute to a reduction in plasma cholesterol levels, making DGAT1 inhibitors like this compound valuable tools for research and potential therapeutic development for hypercholesterolemia.

Data Presentation

The following tables summarize the quantitative effects of DGAT1 inhibition on key parameters of cholesterol and lipid metabolism, primarily from studies in mouse models. While specific data for this compound is limited in publicly available literature, the data for other potent DGAT1 inhibitors and DGAT1 knockout (KO) models provide a strong indication of its expected effects.

Table 1: Effect of DGAT1 Inhibition on Plasma Lipid Profile in Diet-Induced Obese Mice

ParameterTreatment GroupChange from ControlReference
Total Cholesterol DGAT1 Inhibitor (T-863)↓ 25-30%
LDL Cholesterol DGAT1 Inhibitor (T-863)↓ 30-40%
HDL Cholesterol DGAT1 Inhibitor (T-863)↓ 15-20%
Triglycerides DGAT1 Inhibitor (T-863)↓ 40-50%
Triglycerides DGAT1 Inhibitor (A-922500)Dose-dependent ↓

Table 2: Effect of DGAT1 Deficiency/Inhibition on Intestinal Cholesterol Metabolism in Mice

ParameterModelChange from ControlReference
Intestinal Cholesterol Absorption DGAT1 KO Mice↓ ~50%
Intestinal Cholesterol Absorption Pharmacological DGAT1 Inhibition↓ ~50%
Chylomicron Size DGAT1 KO MiceSmaller
Trans-intestinal Cholesterol Excretion (TICE) Pharmacological DGAT1 Inhibition
Fecal Neutral Sterol Excretion Ezetimibe (induces TICE)↑ 4-fold

Signaling Pathways and Mechanisms of Action

Inhibition of DGAT1 in the enterocytes of the small intestine is the primary driver of its effects on cholesterol metabolism. The following diagrams illustrate the key pathways and logical relationships.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen cluster_blood Bloodstream Dietary Fats Dietary Fats Fatty Acids & MAG Fatty Acids & MAG Dietary Fats->Fatty Acids & MAG DGAT1 DGAT1 Fatty Acids & MAG->DGAT1 Substrate Triglycerides Triglycerides DGAT1->Triglycerides Synthesis Chylomicron Assembly Chylomicron Assembly Triglycerides->Chylomicron Assembly Reduced CM Secretion Reduced CM Secretion Chylomicron Assembly->Reduced CM Secretion Leads to Smaller Chylomicrons Smaller Chylomicrons Chylomicron Assembly->Smaller Chylomicrons This compound This compound This compound->DGAT1 Inhibits Dietary Cholesterol Dietary Cholesterol Cholesterol Esterification Cholesterol Esterification Dietary Cholesterol->Cholesterol Esterification Cholesterol Esters Cholesterol Esters Cholesterol Esterification->Cholesterol Esters Cholesterol Esters->Chylomicron Assembly Lower Plasma Cholesterol & TGs Lower Plasma Cholesterol & TGs Reduced CM Secretion->Lower Plasma Cholesterol & TGs Experimental_Workflow_Cholesterol_Absorption A Treat Mice with this compound or Vehicle B Fast Mice A->B C Oral Gavage with Dual Isotopes B->C D Collect Feces for 72h C->D E Extract Lipids from Feces D->E F Measure Radioactivity E->F G Calculate % Cholesterol Absorption F->G

Application Notes and Protocols: Dgat1-IN-1 for Non-Alcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited public information is available for the specific compound "Dgat1-IN-1." The following application notes and protocols are based on the established mechanisms and experimental data from other well-characterized small molecule Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. Researchers should validate these protocols for "this compound" in their specific experimental settings.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of triglycerides in hepatocytes. Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for NAFLD by reducing hepatic steatosis. This compound is a small molecule inhibitor of DGAT1, and these notes provide an overview of its potential application in NAFLD research, including its mechanism of action, and protocols for in vitro and in vivo studies.

Mechanism of Action

DGAT1 is an integral membrane protein primarily located in the endoplasmic reticulum that synthesizes triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[1] In the context of NAFLD, increased flux of fatty acids to the liver leads to elevated DGAT1 activity and subsequent triglyceride accumulation. Inhibition of DGAT1 by compounds such as this compound is expected to block this final step of triglyceride synthesis, thereby reducing the lipid burden in hepatocytes.[2][3] Preclinical studies with other DGAT1 inhibitors have demonstrated that this not only decreases hepatic triglyceride content but also enhances fatty acid oxidation, further alleviating liver steatosis.[2][3]

Data Presentation

The following tables summarize quantitative data from preclinical studies using various DGAT1 inhibitors as a proxy for this compound.

Table 1: In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models of NAFLD

ParameterAnimal ModelTreatment GroupDose & Duration% Change from Control/VehicleReference
Liver Triglycerides db/db miceH12810 mg/kg, 5 weeks↓ 45%[4]
Diet-induced obese miceT86310 mg/kg, 2 weeksSignificantly lower[5]
High-fat diet-fed miceDGAT1 ASONot specified, 3 weeks↓ ~50% (liver-specific KO) to ~80% (global KO)[3][6]
Serum Triglycerides db/db miceH12810 mg/kg, 5 weeks↓ 60%[4]
Diet-induced obese miceT86310 mg/kg, 2 weeksSignificantly lower[5]
Serum ALT db/db miceH12810 mg/kg, 5 weeks↓ 50%[4]
Serum AST db/db miceH12810 mg/kg, 5 weeks↓ 40%[4]
Fatty Acid Oxidation db/db miceH12810 mg/kg, 5 weeksIncreased CPT1 & PPARα expression[4]
Primary hepatocytes from high-fat diet-fed miceDGAT1 knockoutN/A[3][6]

Table 2: In Vitro Potency of Select DGAT1 Inhibitors

CompoundAssay TypeIC50Reference
H128Human DGAT1 enzyme assay98 nM[4]
T863Human DGAT1 enzyme assayPotent inhibitor[5]
A-922500Cell-free DGAT1 enzyme assay39.9 nM[7]

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

This protocol is adapted from established methods to determine the in vitro potency of a DGAT1 inhibitor.[5][7]

1. Materials:

  • Human DGAT1-overexpressing cell line (e.g., HEK293) or human liver microsomes
  • This compound
  • 1,2-Dioleoyl-sn-glycerol (DAG)
  • [14C]-Oleoyl-CoA
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM MgCl2)
  • Scintillation cocktail
  • Scintillation counter

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • In a microcentrifuge tube, add the assay buffer.
  • Add varying concentrations of this compound to the tubes.
  • Add the DGAT1 enzyme source (cell lysate or microsomes).
  • Pre-incubate for 10 minutes at 37°C.
  • Initiate the reaction by adding a mixture of DAG and [14C]-Oleoyl-CoA.
  • Incubate for 30 minutes at 37°C.
  • Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).
  • Extract the lipids using an organic solvent (e.g., heptane).
  • Transfer the organic phase to a scintillation vial.
  • Evaporate the solvent.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.
  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Study in a Diet-Induced Obese (DIO) Mouse Model of NAFLD

This protocol outlines a general procedure for evaluating the efficacy of this compound in a preclinical model of NAFLD.[4][5]

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.
  • Induce obesity and NAFLD by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

2. Experimental Groups:

  • Vehicle control group (e.g., 0.5% methylcellulose in water).
  • This compound treatment group(s) (e.g., 1, 3, 10 mg/kg body weight).

3. Dosing:

  • Administer this compound or vehicle orally once daily for 4-8 weeks.

4. Outcome Measures:

  • Weekly: Monitor body weight and food intake.
  • End of study:
  • Collect blood for analysis of serum triglycerides, total cholesterol, ALT, and AST.
  • Harvest liver tissue for:
  • Histological analysis (H&E and Oil Red O staining) to assess steatosis.
  • Measurement of liver triglyceride content.
  • Gene expression analysis of markers for lipogenesis and fatty acid oxidation (e.g., SREBP-1c, FASN, CPT1, PPARα) by qPCR.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the vehicle control group.

Visualizations

DGAT1_Inhibition_Pathway FA Fatty Acids DGAT1 DGAT1 FA->DGAT1 FAO Fatty Acid Oxidation FA->FAO Increased Flux DAG Diacylglycerol DAG->DGAT1 TG Triglycerides DGAT1->TG Synthesis Steatosis Hepatic Steatosis TG->Steatosis Accumulation Inhibitor This compound Inhibitor->DGAT1 Inhibitor->FAO Energy Energy Expenditure FAO->Energy

Caption: DGAT1 inhibition blocks triglyceride synthesis, reducing hepatic steatosis.

Experimental_Workflow_In_Vivo start Start: Diet-Induced Obese Mice treatment Daily Oral Gavage: - Vehicle - this compound (multiple doses) start->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoint End of Study (4-8 weeks) monitoring->endpoint blood Blood Collection: - Serum Lipids - Liver Enzymes (ALT, AST) endpoint->blood liver Liver Harvest endpoint->liver analysis Data Analysis & Comparison blood->analysis histology Histology (H&E, Oil Red O) liver->histology biochemistry Biochemistry: - Triglyceride Content liver->biochemistry gene_expression Gene Expression (qPCR): - Lipogenesis markers - FAO markers liver->gene_expression histology->analysis biochemistry->analysis gene_expression->analysis

Caption: In vivo experimental workflow for evaluating this compound in NAFLD mice.

Logical_Relationship_DGAT1_NAFLD NAFLD NAFLD Pathogenesis FFA_influx Increased Hepatic Free Fatty Acid Influx NAFLD->FFA_influx TG_synthesis Increased Triglyceride Synthesis FFA_influx->TG_synthesis DGAT1_activity Elevated DGAT1 Activity TG_synthesis->DGAT1_activity Steatosis Hepatic Steatosis DGAT1_activity->Steatosis Block_TG Blockade of Triglyceride Synthesis DGAT1_activity->Block_TG Inhibition This compound Intervention Inhibition->DGAT1_activity Inhibits Reduce_Steatosis Reduction in Hepatic Steatosis Block_TG->Reduce_Steatosis Improve_Metabolism Improved Hepatic Metabolism Reduce_Steatosis->Improve_Metabolism

Caption: Logical flow of DGAT1 inhibition in the context of NAFLD treatment.

References

Dgat1-IN-1: A Chemical Probe for Unraveling Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. Its role in lipid metabolism makes it a significant therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Dgat1-IN-1 is a potent and selective inhibitor of DGAT1, serving as a valuable chemical probe for elucidating the complex metabolic pathways regulated by this enzyme. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for their studies.

Chemical Properties and Quantitative Data

This compound is a small molecule inhibitor that specifically targets the acyl-CoA binding site of the DGAT1 enzyme. Its high potency and selectivity make it an excellent tool for in vitro and in vivo studies. For comparative purposes, data for other well-characterized DGAT1 inhibitors are also presented.

CompoundTargetIC50 ValueCell SystemReference
This compound Human DGAT1 < 10 nM Cell lysate from Hep3B cells overexpressing human DGAT1 [1][2]
A-922500Human DGAT19 nMSf9 cells expressing human DGAT1
A-922500Mouse DGAT122 nMSf9 cells expressing mouse DGAT1
T863Human DGAT1~50 nMMicrosomes from HEK293 cells expressing human DGAT1
T863Mouse DGAT1~40 nMMicrosomes from HEK293 cells expressing mouse DGAT1

Signaling Pathways Modulated by DGAT1 Inhibition

Inhibition of DGAT1 with probes like this compound has been shown to impact several key metabolic signaling pathways. These include the regulation of peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid and glucose homeostasis.

DGAT1 Inhibition and PPAR Signaling

DGAT1 deficiency or inhibition leads to a notable downregulation of all three PPAR isoforms (PPARα, PPARγ, and PPARδ) and their downstream target genes involved in fatty acid uptake and oxidation. This suggests a feedback mechanism where the products of DGAT1 activity, or the subsequent lipid fluxes, are necessary for maintaining normal PPAR signaling.

DGAT1_PPAR_Signaling Dgat1_IN_1 This compound DGAT1 DGAT1 Dgat1_IN_1->DGAT1 Inhibits Triglycerides Triglycerides DGAT1->Triglycerides Synthesizes PPARs PPARα, PPARγ, PPARδ Triglycerides->PPARs Activates (via lipid ligands) Target_Genes Target Genes (e.g., CPT1, CD36) PPARs->Target_Genes Regulates Transcription FA_Oxidation Fatty Acid Oxidation Target_Genes->FA_Oxidation FA_Uptake Fatty Acid Uptake Target_Genes->FA_Uptake

DGAT1 inhibition downregulates PPAR signaling.
DGAT1 Inhibition and SREBP Signaling

While direct studies on this compound's effect on SREBPs are limited, research on DGAT2 inhibition has revealed a cross-talk with the SREBP-1 pathway. Inhibition of DGAT2 leads to an increase in phosphatidylethanolamine in the endoplasmic reticulum, which in turn suppresses the cleavage and activation of SREBP-1, a key transcription factor for lipogenesis. Given the interplay between DGAT1 and DGAT2, it is plausible that DGAT1 inhibition could indirectly influence SREBP-1 activity, warranting further investigation with probes like this compound.

DGAT1_SREBP_Signaling Dgat1_IN_1 This compound DGAT1 DGAT1 Dgat1_IN_1->DGAT1 Inhibits Diacylglycerol Diacylglycerol DGAT1->Diacylglycerol Consumes Phospholipid_Synthesis Phospholipid Synthesis Diacylglycerol->Phospholipid_Synthesis Shunted towards ER_PE ER Phosphatidyl- ethanolamine Phospholipid_Synthesis->ER_PE Increases SREBP1_Cleavage SREBP-1 Cleavage ER_PE->SREBP1_Cleavage Suppresses Lipogenesis Lipogenesis SREBP1_Cleavage->Lipogenesis Reduces

Potential impact of DGAT1 inhibition on SREBP-1.

Experimental Protocols

The following protocols are provided as a guide and can be adapted based on specific experimental needs and cell/animal models.

In Vitro DGAT1 Activity Assay (Fluorescence-Based)

This protocol is adapted from established fluorescence-based DGAT assays and is suitable for use with this compound to determine its inhibitory activity.

Materials:

  • This compound

  • Microsomal preparations containing DGAT1 (from cells or tissues)

  • Fluorescent fatty acyl-CoA substrate (e.g., NBD-C12-CoA)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • Stop Solution: Chloroform:Methanol (2:1)

  • TLC plates (silica gel)

  • TLC mobile phase: Hexane:Diethyl ether:Acetic acid (80:20:1)

  • Fluorescence imager

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, add the desired concentration of this compound (or DMSO for vehicle control) to the microsomal preparation. Pre-incubate for 15-30 minutes at room temperature.

  • Prepare the reaction mixture by adding DAG and the fluorescent fatty acyl-CoA substrate to the Assay Buffer.

  • Initiate the reaction by adding the reaction mixture to the pre-incubated microsomes.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate.

  • Develop the TLC plate in the mobile phase.

  • Visualize and quantify the fluorescent triglyceride product using a fluorescence imager.

  • Calculate the percent inhibition of DGAT1 activity by this compound compared to the vehicle control.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare this compound stock solution pre_incubation Pre-incubate microsomes with this compound prep_inhibitor->pre_incubation prep_microsomes Prepare microsomal fractions prep_microsomes->pre_incubation prep_reagents Prepare reaction mixture reaction Initiate reaction and incubate at 37°C prep_reagents->reaction pre_incubation->reaction stop_reaction Stop reaction with chloroform:methanol reaction->stop_reaction extraction Extract lipids stop_reaction->extraction tlc Separate lipids by TLC extraction->tlc imaging Visualize and quantify fluorescent TG tlc->imaging calculation Calculate % inhibition imaging->calculation

Workflow for in vitro DGAT1 activity assay.
In Vivo Study of Metabolic Effects in Mice

This protocol outlines a general procedure to assess the in vivo efficacy of this compound on metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water)

  • C57BL/6J mice on a high-fat diet

  • Oral gavage needles

  • Blood collection supplies

  • Equipment for measuring body weight, food intake, and performing glucose and insulin tolerance tests.

  • Kits for measuring serum triglycerides, cholesterol, and insulin.

Procedure:

  • Acclimatize mice and establish diet-induced obesity (typically 8-12 weeks on a high-fat diet).

  • Randomize mice into vehicle and this compound treatment groups.

  • Prepare a formulation of this compound in the chosen vehicle.

  • Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period (e.g., 2-4 weeks), perform glucose and insulin tolerance tests.

  • Collect terminal blood samples for analysis of serum triglycerides, cholesterol, and insulin levels.

  • Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis acclimatize Acclimatize mice and induce obesity randomize Randomize into treatment groups acclimatize->randomize dosing Daily oral gavage with This compound or vehicle randomize->dosing monitoring Monitor body weight and food intake dosing->monitoring tolerance_tests Perform GTT and ITT monitoring->tolerance_tests blood_collection Terminal blood collection tolerance_tests->blood_collection tissue_harvest Harvest tissues blood_collection->tissue_harvest analysis Analyze serum and tissue samples tissue_harvest->analysis

Workflow for in vivo metabolic study in mice.

Summary of Expected Outcomes

Utilizing this compound as a chemical probe is expected to yield valuable insights into the role of DGAT1 in various metabolic processes.

ParameterExpected Outcome with this compound Treatment
In Vitro DGAT1 Activity Dose-dependent inhibition of triglyceride synthesis.
Cellular Lipid Accumulation Reduction in intracellular lipid droplets.
Body Weight (in vivo) Reduction in body weight gain or weight loss in obese models.
Serum Triglycerides Significant decrease.
Serum Cholesterol Potential decrease.
Glucose Homeostasis Improved glucose tolerance and insulin sensitivity.
Hepatic Steatosis Amelioration of liver lipid accumulation.
Gene Expression Downregulation of PPARs and their target genes.

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of DGAT1 in metabolic regulation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at dissecting the intricate signaling networks governed by DGAT1, ultimately contributing to the development of novel therapeutics for metabolic disorders.

References

Safety Operating Guide

Personal protective equipment for handling Dgat1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dgat1-IN-1. The following procedures are designed to ensure safe handling, storage, and disposal of this potent enzyme inhibitor.

Hazard Identification and Classification

This compound is a chemical compound used in laboratory research. According to safety data sheets (SDS), there are conflicting classifications for this compound. One source classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another indicates it is not a hazardous substance.[1][2] Given this discrepancy, it is imperative to handle the compound with a high degree of caution, adhering to the more stringent safety protocols.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Disposable nitrile gloves.Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol formation is likely.Minimizes inhalation of the compound.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Handling Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1][4]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1][2]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.[1][2]
Inhalation Immediately relocate to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container for proper disposal.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound and the signaling pathway it inhibits.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells/Tissues with this compound prep_compound->treat_cells prep_cells Culture and Prepare Target Cells/Tissues prep_cells->treat_cells incubation Incubate for a Defined Period treat_cells->incubation harvest Harvest Cells/Tissues incubation->harvest assay Perform Downstream Assays (e.g., Lipid Quantification, Gene Expression) harvest->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: A typical experimental workflow for utilizing this compound in a laboratory setting.

dgat1_pathway Triglyceride Synthesis Pathway Inhibition dag Diacylglycerol (DAG) dgat1 DGAT1 dag->dgat1 acyl_coa Acyl-CoA acyl_coa->dgat1 tg Triglyceride (TG) dgat1->tg inhibitor This compound inhibitor->dgat1

Caption: this compound inhibits the DGAT1 enzyme, blocking the final step of triglyceride synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.